(S)-Brompheniramine-d6 Maleate
Description
BenchChem offers high-quality (S)-Brompheniramine-d6 Maleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Brompheniramine-d6 Maleate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₀H₁₇D₆BrN₂O₄ |
|---|---|
Molecular Weight |
441.35 |
Synonyms |
(γS)-γ-(4-bromophenyl)-N,N-(dimethyl-d6)-2-pyridinepropanamine (2Z)-2-Butenedioate; (S)-2-[p-Bromo-α-[2-(dimethylamino-d6)ethyl]benzyl]pyridine Maleate; 1-(p-Bromophenyl)-1-(2-pyridyl)-3-(dimethyl-d6)amine Propane Maleate; Dexbrompheniramine-d6 Malea |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-Brompheniramine-d6 Maleate: The Gold Standard for Bioanalytical Quantification
This guide provides an in-depth exploration of (S)-Brompheniramine-d6 Maleate, a deuterated, optically pure form of the first-generation antihistamine, Brompheniramine. Primarily utilized as an internal standard, this molecule is indispensable for achieving the highest levels of accuracy and precision in quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies. We will delve into its fundamental properties, a plausible synthetic pathway, its pharmacological mechanism, and its critical application in modern analytical workflows.
Core Characteristics and Physicochemical Properties
(S)-Brompheniramine is the dextrorotatory, and more pharmacologically active, stereoisomer of brompheniramine.[1][2] The "-d6" designation indicates that the six hydrogen atoms on the two methyl groups of the dimethylamino moiety have been replaced with deuterium. This isotopic substitution is the key to its function as an internal standard, rendering it chemically almost identical to the analyte but distinguishable by mass spectrometry.[3]
The maleate salt form enhances the stability and solubility of the active compound.[1]
Chemical Structure of (S)-Brompheniramine-d6 Maleate
Caption: Chemical structure of (S)-Brompheniramine-d6 Maleate.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | (S)-γ-(4-bromophenyl)-N,N-(dimethyl-d6)-2-pyridinepropanamine (2Z)-2-butenedioate | - |
| Molecular Formula | C₂₀H₁₇D₆BrN₂O₄ | - |
| Molecular Weight | 441.35 g/mol | - |
| CAS Number | 2714486-18-5 | - |
| Appearance | Solid | [4] |
| Melting Point | 132°C (for non-deuterated form) | [5] |
| Storage Temperature | -20°C | [4] |
| Pharmacological Class | First-Generation Histamine H₁ Antagonist; Alkylamine | [6][7] |
Synthesis and Characterization: A Pathway to Isotopic Purity
The synthesis of (S)-Brompheniramine-d6 Maleate is a multi-step process that combines classical organic synthesis with chiral resolution and isotopic labeling. The key is to introduce the deuterated dimethylamino group and isolate the desired (S)-enantiomer.
Plausible Synthetic Workflow
The synthesis begins with the creation of the racemic brompheniramine base. A crucial step is the chiral resolution to isolate the desired (S)-enantiomer, followed by the formation of the maleate salt. The deuteration is strategically introduced by using a deuterated reactant.
Caption: Proposed synthetic workflow for (S)-Brompheniramine-d6 Maleate.
Step-by-Step Methodology (Conceptual)
-
Synthesis of Racemic Brompheniramine-d6 Base : The synthesis can be adapted from established methods for the non-deuterated analogue.[6][8] A key step involves the alkylation of an intermediate with N,N-dimethyl-d6-amine. This introduces the stable isotope label into the molecule.
-
Chiral Resolution : The resulting racemic mixture of the d6-base is then resolved. A documented effective method for the non-deuterated form uses (+)-4-nitro tartranilic acid as a resolving agent in methanol.[1] This agent selectively forms a diastereomeric salt with the (S)-enantiomer, which can be separated by fractional crystallization due to differences in solubility.
-
Isolation of the (S)-Enantiomer : The isolated diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the resolving agent and liberate the pure (S)-Brompheniramine-d6 free base.[1]
-
Formation of the Maleate Salt : The purified (S)-base is then reacted with maleic acid in a suitable solvent like ethyl acetate.[1] Cooling the solution allows for the crystallization of the final product, (S)-Brompheniramine-d6 Maleate, which is then filtered, washed, and dried.
-
Characterization : The final product's identity, purity (both chemical and isotopic), and chiral integrity are confirmed using techniques such as Mass Spectrometry (to confirm mass and isotopic enrichment), NMR Spectroscopy (to confirm structure and deuterium incorporation), and Chiral HPLC (to confirm enantiomeric purity).
Mechanism of Action and Pharmacology
(S)-Brompheniramine-d6 Maleate is pharmacologically equivalent to its non-deuterated counterpart. The substitution of hydrogen with deuterium does not typically alter the drug's mechanism of action.[9]
Brompheniramine is a first-generation antihistamine that acts as a competitive antagonist at histamine H₁ receptors.[10][11] During an allergic response, histamine is released from mast cells and binds to H₁ receptors on effector cells, leading to symptoms like vasodilation, increased capillary permeability, and smooth muscle contraction.[10] By competitively blocking these receptors, brompheniramine prevents histamine from binding and exerting its effects, thereby alleviating allergic symptoms such as sneezing, runny nose, and itchy eyes.[2][10]
Caption: Competitive antagonism of the H1 receptor by (S)-Brompheniramine.
As a first-generation antihistamine, brompheniramine can cross the blood-brain barrier, which leads to common side effects like drowsiness and sedation.[7] It also possesses anticholinergic (antimuscarinic) properties, contributing to side effects such as dry mouth and blurred vision.[6]
Application in Bioanalysis: The Internal Standard Advantage
The primary and most critical application of (S)-Brompheniramine-d6 Maleate is as an internal standard (IS) for the quantification of (S)-Brompheniramine in biological matrices (e.g., plasma, urine) using Isotope Dilution Mass Spectrometry (IDMS), most commonly with LC-MS/MS.[3]
Why a Deuterated Internal Standard is the Gold Standard
An ideal internal standard should behave identically to the analyte throughout sample preparation and analysis.[12] Deuterated standards are considered the gold standard for several reasons:[3]
-
Co-elution: They have nearly identical chromatographic retention times to the analyte, ensuring that both are subjected to the same matrix effects at the same time.
-
Similar Extraction Recovery: They mirror the analyte's behavior during extraction procedures (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), compensating for any sample loss.
-
Correction for Ionization Variability: They correct for fluctuations in ionization efficiency within the mass spectrometer's ion source.
By adding a known amount of (S)-Brompheniramine-d6 to every sample and standard, any analytical variability affects both the analyte and the IS proportionally. The final concentration is calculated based on the ratio of the analyte's response to the IS's response, leading to highly accurate and precise results.[12]
Experimental Protocol: Quantification in Human Plasma via LC-MS/MS
This protocol outlines a typical workflow for a bioanalytical method validation or a pharmacokinetic study.
Caption: Bioanalytical workflow for plasma sample analysis using a deuterated IS.
Method Validation Parameters:
Any such bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Validation includes assessing:
-
Specificity and Selectivity: Ensuring no interference from endogenous matrix components.
-
Linearity: The range over which the response ratio is proportional to concentration.
-
Accuracy and Precision: Both within-run (intra-day) and between-run (inter-day).
-
Recovery and Matrix Effect: Assessing the efficiency of the extraction and the influence of the biological matrix on ionization.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term).
Conclusion
(S)-Brompheniramine-d6 Maleate represents a fusion of stereospecific pharmacology and stable isotope chemistry, creating an essential tool for modern drug development and clinical research. Its role as an internal standard is paramount, providing the analytical robustness required to make confident, data-driven decisions in regulated bioanalysis. By compensating for the inherent variability of complex biological samples and high-sensitivity instrumentation, it ensures that quantitative data is not just generated, but is trustworthy, reproducible, and accurate. Understanding its properties, synthesis, and application is key for any researcher or scientist working in the fields of pharmacokinetics, toxicology, and clinical pharmacology.
References
-
PubChem. (+-)-Brompheniramine maleate. National Center for Biotechnology Information. [Link]
-
DrugBank. Brompheniramine Maleate. [Link]
-
Tawar, Y. A. (2017). A PROCESS FOR THE PREPARATION OF OPTICALLY PURE D(+) BROMPHENIRAMINE AND ITS PHARMACEUTICALLY ACCEPTABLE SALTS. Worldwidejournals.com. [Link]
-
PubChem. (+)-Brompheniramine Maleate. National Center for Biotechnology Information. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. brompheniramine. [Link]
-
ScienceLab.com. Material Safety Data Sheet - Brompheniramine maleate. [Link]
-
Gpatindia. (2020, August 3). BROMPHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS BROMPHENIRAMINE MALEATE. [Link]
-
ResearchGate. Synthesis of brompheniramine maleate. [Link]
-
Wikipedia. Brompheniramine. [Link]
-
PubChem. Brompheniramine. National Center for Biotechnology Information. [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]
-
Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
Sources
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. (+)-Brompheniramine Maleate | C20H23BrN2O4 | CID 6433334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. apexbt.com [apexbt.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. BROMPHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. Brompheniramine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (+-)-Brompheniramine maleate | C20H23BrN2O4 | CID 5281067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. brompheniramine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. scispace.com [scispace.com]
molecular weight and formula of (S)-Brompheniramine-d6 Maleate
Content Type: Technical Whitepaper Audience: Bioanalytical Scientists, Medicinal Chemists, and DMPK Researchers
Executive Summary
(S)-Brompheniramine-d6 Maleate is the stable isotope-labeled analog of Dexbrompheniramine, the pharmacologically active (S)-enantiomer of the antihistamine Brompheniramine. It is primarily utilized as an Internal Standard (IS) in clinical and forensic toxicology to quantify low-abundance analytes in complex biological matrices (plasma, urine) via LC-MS/MS.
This guide details the physicochemical properties, stereochemical considerations, and validated bioanalytical protocols for this compound, ensuring high-fidelity data generation in pharmacokinetic (PK) studies.
Physicochemical Identity & Molecular Specifications[1][2][3][4][5]
The introduction of six deuterium atoms (
Core Data Table
| Parameter | Specification |
| Chemical Name | (S)- |
| Synonyms | Dexbrompheniramine-d6 Maleate; d-Brompheniramine-d6 Maleate |
| CAS Number | 1346606-73-2 (General d6-Maleate series) |
| Molecular Formula | |
| Molecular Weight | 441.35 g/mol |
| Salt Form | Maleate (1:1 stoichiometry) |
| Isotopic Purity | |
| Solubility | Soluble in Methanol, Water, DMSO |
| pKa | ~3.59 and ~9.12 (Amine functionality) |
Structural Visualization
The following diagram illustrates the specific stereochemistry at the chiral center and the site of isotopic labeling (
[3]
Stereochemical & Isotopic Integrity
The Importance of the (S)-Enantiomer
Brompheniramine exists as a racemate, but the antihistaminic activity resides almost exclusively in the (S)-enantiomer (Dexbrompheniramine) , which exhibits high affinity for the H1-receptor.
-
Bioanalytical Implication: When conducting enantioselective PK studies, using the specific (S)-d6 IS is superior to a racemic d6 IS. It ensures that any potential chiral inversion or stereoselective matrix effects (e.g., ion suppression differences in chiral chromatography) are accurately compensated.
Deuterium Labeling Stability
The d6 label is located on the
-
Metabolic Considerations: The primary metabolic pathway for brompheniramine is N-demethylation.
-
Risk: If the label is lost during metabolism, the IS can no longer track the parent compound.
-
Mitigation: For in vitro metabolic stability studies, this IS is suitable for tracking the parent drug but not the metabolite. For quantifying the parent drug in plasma (where metabolism has already occurred in vivo), the d6-analog remains robust provided the extraction prevents degradation.
Bioanalytical Protocol (LC-MS/MS)
This protocol is designed for the quantification of Dexbrompheniramine in human plasma using (S)-Brompheniramine-d6 as the Internal Standard.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE provides cleaner extracts than protein precipitation, reducing phospholipid buildup on the column.
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
IS Addition: Add 20 µL of (S)-Brompheniramine-d6 working solution (50 ng/mL in MeOH). Vortex 10s.
-
Basification: Add 100 µL of 0.1 M NaOH. (Increases logD, driving the basic drug into the organic phase).
-
Extraction: Add 2 mL of MTBE (Methyl tert-butyl ether) . Vortex vigorously for 5 mins.
-
Separation: Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Reconstitution: Transfer supernatant to a clean tube; evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase.
Chromatographic Conditions
-
Column: Chiralcel OD-R or Chirobiotic T (for chiral separation) OR C18 (if measuring total Dexbrompheniramine in a pure formulation).
-
Note: For strict enantiomeric purity confirmation, a Chiralpak ID column (Amylose tris(3-chlorophenylcarbamate)) is recommended.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.5).
-
B: Acetonitrile.
-
Gradient: 30% B to 90% B over 4 mins.
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (MRM Mode)
Using a Triple Quadrupole MS (e.g., Sciex 6500+) in ESI Positive mode.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) |
| (S)-Brompheniramine | 319.1 | 274.1 | 25 eV |
| (S)-Brompheniramine-d6 (IS) | 325.1 | 280.1 | 25 eV |
Note: The mass transitions correspond to the loss of the dimethylamine group (or deuterated equivalent) and fragmentation of the propyl chain.
Workflow Logic Diagram
Troubleshooting & Quality Control
Isotopic Interference
-
Issue: In high-concentration samples, the natural M+6 isotope of the unlabeled drug might contribute to the IS channel.
-
Validation: Run a "Zero" sample (Analyte only, no IS) at the ULOQ (Upper Limit of Quantification) to ensure interference at the IS transition is < 5% of the average IS response.
Chiral Inversion
-
Observation: If (R)-Brompheniramine peaks appear in a pure (S)-dosed study.
-
Resolution: Ensure the LC method separates enantiomers. The d6-IS will co-elute with the (S)-analyte. If the (R)-analyte is present, it will elute at a different time (on a chiral column), confirming no in vivo inversion if the peak is absent.
References
-
Splendid Lab. (S)-Brompheniramine-d6 Maleate Product Specifications. Retrieved from
-
Sigma-Aldrich. Brompheniramine Maleate Certified Reference Material. Retrieved from
-
ChemSrc. Brompheniramine-d6 maleate Physicochemical Properties. Retrieved from
-
National Institutes of Health (NIH). Separation of brompheniramine enantiomers by capillary electrophoresis. PubMed. Retrieved from
Introduction: From Therapeutic Racemate to a Precision Analytical Tool
An In-depth Technical Guide: The Core Scientific Distinctions Between Racemic Brompheniramine and (S)-Brompheniramine-d6
Brompheniramine is a first-generation antihistamine of the propylamine class, widely utilized for the symptomatic relief of the common cold and allergic rhinitis.[1][2] First patented in 1948 and entering medical use in 1955, its efficacy is rooted in its function as a histamine H1 receptor antagonist.[1][3] At the heart of its molecular identity lies a chiral center, a single carbon atom bonded to four different groups, which gives rise to two non-superimposable mirror-image forms known as enantiomers: (S)-Brompheniramine and (R)-Brompheniramine.[1][4]
Commercially available brompheniramine is a racemic mixture, containing an equal 50:50 ratio of these (S) and (R) enantiomers.[5][6] In contrast, (S)-Brompheniramine-d6 is a highly specific, synthetically modified molecule. It represents only the pharmacologically more active (S)-enantiomer, which has been further engineered by replacing six hydrogen atoms with their stable, heavier isotope, deuterium.[7][8]
This guide provides a detailed technical exploration of the fundamental differences between the conventional therapeutic racemate and its specific, deuterated enantiomer. We will dissect their distinct chemical properties, pharmacological activities, and, most critically, their divergent applications in the pharmaceutical and research landscape. Understanding this distinction is paramount for researchers, scientists, and drug development professionals, as it highlights the evolution of a compound from a bulk active pharmaceutical ingredient to a precision tool for high-fidelity bioanalysis.
Part 1: Racemic Brompheniramine - The Conventional Therapeutic Agent
Chemical and Pharmacological Profile
Racemic brompheniramine is an alkylamine derivative that differs from its counterpart, chlorpheniramine, only by the substitution of a bromine atom for the chlorine on the phenyl ring.[1] As a racemate, it is a composite of two distinct chemical entities that can exhibit different biological activities.
The primary mechanism of action for brompheniramine is competitive antagonism of histamine at H1 receptors.[3] However, the antihistaminic potency is not equally distributed between its stereoisomers. The therapeutic activity resides almost entirely in the dextrorotatory or (S)-enantiomer, also known as dexbrompheniramine.[3][4][9] The (S)-enantiomer demonstrates a significantly greater binding affinity for the H1 receptor compared to the (R)-enantiomer.[10] Some studies suggest the dextro-isomer is approximately twice as active as the racemic mixture on a weight basis.[6][9]
Like other first-generation antihistamines, racemic brompheniramine readily crosses the blood-brain barrier, leading to well-documented central nervous system side effects such as sedation and drowsiness.[1][2] These effects are compounded by its moderately effective anticholinergic (antimuscarinic) activity, which also contributes to side effects like dry mouth and blurred vision.[3][10]
Therapeutic Application
The clinical utility of racemic brompheniramine is well-established for managing symptoms associated with allergic conditions, including runny nose, sneezing, and itchy, watery eyes.[11] It is a common ingredient in numerous over-the-counter and prescription combination products, often formulated with decongestants like pseudoephedrine or phenylephrine, and cough suppressants such as dextromethorphan.[11][12]
Part 2: (S)-Brompheniramine-d6 - The Precision Bioanalytical Tool
(S)-Brompheniramine-d6 is not a therapeutic agent but a sophisticated analytical standard designed for a specific and critical purpose: to serve as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis.
Structural Elucidation
To appreciate its function, one must first understand its structure. It is composed of two key features:
-
Enantiomeric Purity (S-configuration): It consists solely of the pharmacologically active dexbrompheniramine isomer.
-
Isotopic Labeling (-d6): Six specific protium (¹H) atoms on the two N-methyl groups have been replaced with deuterium (²H or D), the stable, non-radioactive heavy isotope of hydrogen.[7][8]
The Rationale for Deuteration: The Kinetic Isotope Effect (KIE)
While not its primary purpose as an internal standard, the presence of deuterium introduces the potential for the Kinetic Isotope Effect (KIE). The covalent bond between carbon and deuterium (C-D) is stronger than the carbon-protium (C-H) bond.[13][14] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step, such as N-demethylation by Cytochrome P450 (CYP) enzymes, will proceed more slowly when a C-D bond is present.[14][] This principle is the foundation of "deuterated drugs," which are designed to have improved pharmacokinetic profiles, such as a longer half-life and reduced formation of certain metabolites.[13][]
Primary Application: The "Gold Standard" Internal Standard
The principal and intended use of (S)-Brompheniramine-d6 is as an internal standard for quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS).[16][17] In any bioanalytical method, variability can be introduced during sample preparation (e.g., extraction, evaporation) and instrumental analysis (e.g., injection volume, ion source fluctuations).[18][19] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for this variability.[19]
A SIL-IS is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte being measured (the "protiated" or non-deuterated drug).[16][20]
-
Co-elution: It behaves almost identically during chromatographic separation, eluting at nearly the same time as the analyte.
-
Identical Extraction Recovery: It is lost or recovered to the same extent as the analyte during sample processing.
-
Equivalent Ionization Efficiency: It experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source, a phenomenon known as the "matrix effect."[17][18][19]
Despite these similarities, the mass spectrometer can easily distinguish the SIL-IS from the analyte due to the mass difference imparted by the deuterium atoms (+6 Da in this case).[17][21] By calculating the ratio of the analyte's response to the internal standard's response, the method achieves superior accuracy and precision, effectively canceling out most sources of experimental error.[19]
Part 3: Comparative Analysis
The fundamental differences between these two compounds are summarized below.
| Feature | Racemic Brompheniramine | (S)-Brompheniramine-d6 |
| Composition | A 1:1 mixture of (S) and (R) stereoisomers.[5] | Enantiomerically pure (S)-isomer with six deuterium atoms.[7] |
| Stereochemistry | Racemic | (S)-configuration (dextrorotatory) |
| Isotopic Labeling | Natural isotopic abundance (protiated) | Enriched with six stable deuterium (²H) isotopes. |
| Primary Use | Active Pharmaceutical Ingredient (API) for therapeutic use.[1] | Analytical internal standard for quantitative bioanalysis.[17] |
| Pharmacological Activity | Active as an H1 antihistamine, with activity primarily from the (S)-isomer.[6][9] | Not for therapeutic use; chemically identical to the active (S)-isomer. |
| Analytical Role | The analyte to be measured in biological samples. | The reference compound used to ensure accurate measurement of the analyte. |
| Key Advantage | Established efficacy and safety profile for treating allergy symptoms. | Enables highly accurate and precise quantification by correcting for experimental variability.[18][19] |
| Key Limitation | Presence of a less active enantiomer; CNS side effects (sedation).[1] | High cost of synthesis; not intended for therapeutic administration. |
Part 4: Key Experimental Methodologies
Protocol 1: Chiral Separation of Racemic Brompheniramine via HPLC
The ability to separate the (R) and (S) enantiomers is crucial for studying their individual pharmacological properties. Chiral High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.[22]
Objective: To resolve and quantify the individual enantiomers in a racemic brompheniramine standard.
Methodology:
-
Chiral Stationary Phase (CSP) Selection: Select a suitable chiral column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak series), are highly effective for this class of compounds.[22]
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a non-polar solvent (e.g., n-hexane), an alcohol modifier (e.g., isopropanol or ethanol), and a basic additive (e.g., diethylamine, DEA) to ensure good peak shape for the basic amine analyte. A representative mobile phase could be n-Hexane:Isopropanol:DEA (95:5:0.1, v/v/v).[23]
-
Instrumentation Setup:
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Column: Chiralpak AD-H (or similar polysaccharide-based column).
-
Flow Rate: Set to a typical analytical flow rate, e.g., 1.0 mL/min.
-
Temperature: Maintain a constant column temperature, e.g., 25 °C, to ensure reproducible retention times.
-
Detection: Use a UV detector set to a wavelength where brompheniramine has strong absorbance, such as 260 nm.
-
-
Sample Preparation: Dissolve the racemic brompheniramine maleate standard in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Analysis: Inject the sample onto the column. The two enantiomers will interact differently with the chiral stationary phase and elute at different times, resulting in two separate peaks.
-
Peak Identification: To identify which peak corresponds to which enantiomer, inject a standard of the pure (S)-enantiomer (dexbrompheniramine).
Protocol 2: Bioanalytical Quantification of (S)-Brompheniramine using (S)-Brompheniramine-d6 via LC-MS/MS
This protocol describes the gold-standard method for measuring the concentration of the active drug component in a biological matrix, such as human plasma.
Objective: To accurately quantify the concentration of (S)-Brompheniramine in plasma samples following a clinical study.
Methodology:
-
Reagent Preparation:
-
Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with known concentrations of (S)-Brompheniramine.
-
Internal Standard Working Solution: Prepare a solution of (S)-Brompheniramine-d6 in a suitable solvent (e.g., 50:50 acetonitrile:water) at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each plasma sample (unknowns, calibrators, QCs), add 25 µL of the Internal Standard Working Solution.
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Instrumentation Setup:
-
LC System: A UHPLC system for fast, high-resolution separation.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A rapid gradient from low %B to high %B to elute the analyte.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Set the instrument to monitor specific Multiple Reaction Monitoring (MRM) transitions.
-
(S)-Brompheniramine (Analyte): e.g., m/z 319.1 → 274.1
-
(S)-Brompheniramine-d6 (IS): e.g., m/z 325.1 → 280.1
-
-
-
Analysis and Quantification:
-
Inject the prepared samples.
-
Integrate the peak areas for both the analyte and the internal standard for each injection.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio versus concentration for the calibration standards.
-
Determine the concentration of (S)-Brompheniramine in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
-
Conclusion
The distinction between racemic Brompheniramine and (S)-Brompheniramine-d6 is a clear illustration of the specialized roles a chemical entity can assume in pharmaceutical science. Racemic Brompheniramine serves as a widely used therapeutic agent, where the bulk properties of a stereoisomeric mixture provide the desired clinical effect. In contrast, (S)-Brompheniramine-d6 is a purpose-built analytical tool, embodying precision and specificity. Its enantiomeric purity and isotopic labeling are not intended to enhance therapeutic effect but to guarantee the highest fidelity in quantitative analysis. For researchers in drug metabolism, pharmacokinetics, and clinical diagnostics, the use of such stable isotope-labeled internal standards is indispensable for generating robust, reliable, and regulatory-compliant data, forming the bedrock of modern drug development and evaluation.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Timmins, G. S. (2014). Deuterated drugs; where are we now?. Expert opinion on therapeutic patents, 24(10), 1067–1070. [Link]
-
PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. National Center for Biotechnology Information. [Link]
-
MedCentral. (n.d.). Brompheniramine: uses, dosing, warnings, adverse events, interactions. MedCentral. [Link]
-
Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. [Link]
-
Wikipedia. (n.d.). Deuterated drug. Wikipedia. [Link]
-
Wikipedia. (n.d.). Brompheniramine. Wikipedia. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]
-
Global Substance Registration System (GSRS). (n.d.). BROMPHENIRAMINE. GSRS. [Link]
-
Wikipedia. (n.d.). Hydrogen-deuterium exchange. Wikipedia. [Link]
- Martindale: The Complete Drug Reference. (n.d.). Brompheniramine Maleate. Pharmaceutical Press.
-
Chankvetadze, B., et al. (2000). Separation of brompheniramine enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins. Journal of Chromatography A, 875(1-2), 471-484. [Link]
- Lin, C. E., et al. (1997). Chiral Quantitation of Pheniramine, Chlorpheniramine, and Brompheniramine Maleates by Capillary Zone Electrophoresis.
-
PubMed. (2000). Separation of brompheniramine enantiomers by capillary electrophoresis... National Center for Biotechnology Information. [Link]
-
Gpatindia. (2020). BROMPHENIRAMINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
-
Rob, T. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). brompheniramine. IUPHAR/BPS. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). brompheniramine. IUPHAR/BPS. [Link]
-
Worldwidejournals.com. (n.d.). A PROCESS FOR THE PREPARATION OF OPTICALLY PURE D(+) BROMPHENIRAMINE AND ITS PHARMACEUTICALLY ACCEPTABLE SALTS. Worldwidejournals.com. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Brompheniramine. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
PubChem. (n.d.). Brompheniramine. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. (n.d.). (S)-Brompheniramine-d6 Maleate. Pharmaffiliates. [Link]
-
Erensoy, E., et al. (2019). Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. Marmara Pharmaceutical Journal, 23(1), 148-155. [Link]
-
LCGC International. (n.d.). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). (S)-Brompheniramine-d6 Maleate. CRO Splendid Lab Pvt. Ltd.[Link]
-
Columbia Doctors. (n.d.). What is Brompheniramine?. Columbia University Irving Medical Center. [Link]
-
Memorial Sloan Kettering Cancer Center. (2022). Brompheniramine, Pseudoephedrine, and Dextromethorphan. MSKCC. [Link]
-
Wikipedia. (n.d.). Dextromethorphan. Wikipedia. [Link]
Sources
- 1. Brompheniramine - Wikipedia [en.wikipedia.org]
- 2. Brompheniramine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. brompheniramine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. drugfuture.com [drugfuture.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 9. medcentral.com [medcentral.com]
- 10. BROMPHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. What is Brompheniramine? [columbiadoctors.org]
- 12. mskcc.org [mskcc.org]
- 13. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. scispace.com [scispace.com]
- 19. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. bioanalysis-zone.com [bioanalysis-zone.com]
- 21. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. dergipark.org.tr [dergipark.org.tr]
applications of stable isotope labeled antihistamines in research
Executive Summary
The application of stable isotope labeled (SIL) antihistamines—specifically those enriched with Deuterium (
Part 1: The Physics of Precision – Principles of Stable Isotopes
In antihistamine research, the primary challenge is distinguishing the exogenous drug (e.g., Cetirizine, Fexofenadine) from endogenous interferences and structurally similar metabolites in plasma or urine. Stable isotopes provide the solution via Isotope Dilution Mass Spectrometry (IDMS) .
The Physicochemical Equivalence
Unlike radioisotopes (
-
Co-elution: It virtually co-elutes with the analyte, experiencing the exact same ionization suppression or enhancement from the matrix.
-
Mass Shift: It provides a distinct mass-to-charge (
) ratio, allowing the mass spectrometer to separate the signals of the analyte and the IS.
Critical Insight (The Deuterium Trap):
While
Part 2: High-Fidelity Bioanalysis (LC-MS/MS)[1]
This section details a validated workflow for the quantification of second-generation antihistamines (e.g., Loratadine, Desloratadine) using IDMS.
Experimental Workflow: The IDMS Protocol
Objective: Quantify Loratadine in human plasma with a Lower Limit of Quantitation (LLOQ) of 0.1 ng/mL.
Materials:
-
Analyte: Loratadine.[1]
-
Internal Standard (IS): Loratadine-d5 (ethyl ester-d5).[1]
-
Matrix: Human Plasma (K2EDTA).[1]
Step-by-Step Methodology:
-
Stock Preparation:
-
Sample Pre-treatment (Protein Precipitation):
-
Aliquot 100 µL of plasma into a 96-well plate.
-
Spike IS: Add 10 µL of Loratadine-d5 working solution (100 ng/mL).
-
Self-Validating Step: Spiking before extraction ensures the IS corrects for recovery losses during the precipitation step.
-
Add 300 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.[1] Vortex for 2 mins. Centrifuge at 4000 rpm for 10 mins.
-
-
LC-MS/MS Configuration:
-
MRM Transitions (Multiple Reaction Monitoring):
Visualization: The IDMS Logic Flow
Figure 1: The Isotope Dilution Mass Spectrometry (IDMS) workflow. The internal standard (Red) is introduced early to correct for all subsequent variability (Yellow, Green) in the analytical chain.
Part 3: DMPK & Metabolic Flux Analysis[1]
Beyond quantification, stable isotopes are used to probe the Metabolic Stability of antihistamines. This relies on the Kinetic Isotope Effect (KIE) .[3][4][5][6]
The Mechanism: Kinetic Isotope Effect (KIE)
The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point vibrational energy of deuterium.[3][4]
-
Primary KIE: If the rate-limiting step of metabolism (e.g., CYP450 oxidation) involves breaking a C-H bond, replacing that H with D will significantly slow down the reaction (
).
Application: Metabolic Switching in Drug Design
Researchers use deuterated antihistamines to identify "soft spots" (sites of rapid metabolism).[1]
-
Example: Diphenhydramine undergoes N-demethylation.
-
Experiment: Synthesize Diphenhydramine-d3 (deuterated methyl groups).
-
Outcome: If the deuterated analog shows a longer half-life (
) in microsomes, it confirms that N-demethylation is the rate-determining step. This is used to design "Deuterated Drugs" with improved PK profiles (e.g., less frequent dosing).[1][7]
Visualization: Kinetic Isotope Effect
Figure 2: The Kinetic Isotope Effect. The stronger C-D bond (Green path) resists enzymatic cleavage by CYP450, slowing metabolism compared to the C-H bond (Red path).
Part 4: Data Presentation & Validation Standards
When using SIL antihistamines, data must be presented with specific validation parameters to ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines).
Table 1: Comparative Validation Parameters (Standard vs. SIL-IS)
| Parameter | Standard Method (External Calibration) | IDMS Method (Stable Isotope IS) | Improvement Factor |
| Linearity ( | 0.980 - 0.990 | > 0.998 | Precision |
| Matrix Effect (CV%) | 15 - 25% (High Variability) | < 5% (Normalized) | Accuracy |
| Recovery Correction | None (Requires 100% extraction) | Auto-corrected | Robustness |
| Retention Time Shift | N/A | Possible (with Deuterium) | Risk Factor |
Self-Validating System Check: To validate your SIL method, perform a Post-Column Infusion experiment:
-
Infuse the analyte and SIL-IS continuously into the MS.
-
Inject a blank plasma extract via the LC.[1]
-
Pass Criteria: If the signal depression (matrix effect) for the analyte perfectly matches the signal depression for the SIL-IS at the exact same time, the method is valid.
References
-
Bioanalytical Method Development
-
Matrix Effects & Deuterium
-
Kinetic Isotope Effect (General Principles)
-
Isotope Dilution Mass Spectrometry (IDMS)
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Development of a LC-MS/MS method for simultaneous analysis of 20 antihistamines in dietary supplements -Analytical Science and Technology | Korea Science [koreascience.kr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Portico [access.portico.org]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isotope.com [isotope.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
identifying (S)-Brompheniramine-d6 Maleate by CAS number
An In-Depth Technical Guide to the Identification of (S)-Brompheniramine-d6 Maleate
Authored by a Senior Application Scientist
Introduction: Beyond the Name, a Standard of Precision
In the landscape of modern bioanalytical chemistry, the pursuit of precision and accuracy is paramount. It is within this context that we examine (S)-Brompheniramine-d6 Maleate, a molecule that, on the surface, is a deuterated, stereoisomerically defined version of a common antihistamine. However, its true significance lies in its role as an isotopic internal standard, a critical tool for ensuring the reliability of quantitative analyses in drug development and clinical research.[1][2][3] The antihistaminic activity of brompheniramine resides predominantly in the dextro-isomer, which is the (S)-enantiomer.[4][5][6]
This guide provides a comprehensive, in-depth exploration of the definitive identification of (S)-Brompheniramine-d6 Maleate. We will move beyond simple data reporting to a technical narrative grounded in the principles of analytical chemistry. The central anchor for this identification is its Chemical Abstracts Service (CAS) number. This unique numerical identifier is the universally accepted standard for defining a specific chemical substance, distinguishing it from its racemic, non-deuterated, or other isomeric forms. Our focus will be on the core methodologies and the scientific rationale that underpin the unambiguous confirmation of this compound's identity, a process essential for its valid application in regulated research environments.
Physicochemical Properties and Structural Elucidation
The first step in a rigorous identification process is to establish the fundamental physicochemical properties of the molecule. (S)-Brompheniramine-d6 Maleate is a salt, composed of the deuterated S-enantiomer of the active brompheniramine base and maleic acid. The key distinguishing features are its specific stereochemistry and the inclusion of six deuterium atoms.
| Property | Value | Source |
| Chemical Name | (γS)-γ-(4-bromophenyl)-N,N-(dimethyl-d6)-2-pyridinepropanamine (2Z)-2-Butenedioate | [7] |
| CAS Number | 2714486-18-5 | [7][8] |
| Molecular Formula | C20H17D6BrN2O4 | [7][9] |
| Molecular Weight | 441.35 g/mol | [7][9] |
| Alternate CAS Numbers | 2714486-17-4 (Freebase); 132-21-8 (Unlabeled) | [7] |
| Storage | 2-8°C Refrigerator | [7][10] |
The structural relationship between the parent compound, its active enantiomer, and the deuterated standard is crucial to understanding its analytical behavior.
Caption: Molecular relationship between Brompheniramine and its derivatives.
The introduction of six deuterium atoms on the N,N-dimethyl groups is a deliberate synthetic modification. This isotopic labeling renders the molecule chemically identical to its non-deuterated counterpart in terms of reactivity and chromatographic behavior, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[2] This principle is the cornerstone of its utility as an internal standard.
Core Identification Methodologies
A multi-faceted analytical approach is required for the unequivocal identification of (S)-Brompheniramine-d6 Maleate. This ensures confirmation of its elemental composition, isotopic purity, stereochemical integrity, and overall structure.
Part A: Mass Spectrometry (MS) for Isotopic Confirmation
Mass spectrometry is the definitive technique for verifying the successful incorporation of deuterium and for confirming the isotopic purity of the standard.[11][12] The six deuterium atoms increase the mass of the molecule by approximately 6 Da, a shift that is easily resolved by modern mass spectrometers.
Causality of Experimental Choices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. The chromatographic separation step resolves the analyte from potential impurities, while the tandem mass spectrometry provides two levels of mass-based confirmation (precursor ion and product ions), ensuring high specificity.
Experimental Protocol: LC-MS/MS for Isotopic Purity
-
Standard Preparation: Prepare a 1 µg/mL solution of (S)-Brompheniramine-d6 Maleate in a suitable solvent (e.g., 50:50 acetonitrile:water). Prepare a corresponding solution of non-deuterated (S)-Brompheniramine for comparison.
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining and separating brompheniramine from the maleate counter-ion.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Full scan to identify the parent ions, followed by product ion scans (MS/MS) of the targeted precursor ions.
-
Collision Gas: Argon
-
Monitoring: Monitor for the transitions of both the deuterated and non-deuterated parent compounds.
-
Expected Quantitative Data:
| Compound | Precursor Ion (m/z) | Key Product Ions (m/z) | Mass Shift (Da) |
| (S)-Brompheniramine (free base) | ~319.1 / 321.1 | Hypothetical values based on common fragmentation pathways might include fragments corresponding to the loss of the dimethylamine group and cleavage of the propyl chain. | N/A |
| (S)-Brompheniramine-d6 (free base) | ~325.1 / 327.1 | Product ions will show a corresponding +6 Da shift for fragments containing the N,N-(dimethyl-d6) moiety. | +6 |
The presence of bromine results in a characteristic isotopic pattern (¹⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%), leading to two major peaks in the mass spectrum separated by approximately 2 Da.
Part B: Chiral Chromatography for Enantiomeric Purity
Confirming the "S" configuration is a critical step, as the antihistaminic activity is primarily associated with this enantiomer.[4] Standard reversed-phase HPLC cannot distinguish between enantiomers. Therefore, a chiral separation technique is mandatory.
Causality of Experimental Choices: Chiral High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a robust and widely used method for enantiomeric separation.[14][15] Capillary Electrophoresis (CE) with chiral selectors like cyclodextrins is also a powerful alternative.[4][16][17]
Experimental Protocol: Chiral HPLC
-
Standard Preparation: Prepare a 10 µg/mL solution of (S)-Brompheniramine-d6 Maleate in the mobile phase.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP (e.g., a cellulose or amylose derivative column) is often effective for this class of compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds like brompheniramine.[13] The exact ratio must be optimized for the specific column used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 261 nm.[18]
-
Analysis: Inject the sample and a racemic standard of brompheniramine to identify the retention times of both the (S) and (R) enantiomers. The (S)-Brompheniramine-d6 Maleate sample should exhibit a single peak corresponding to the retention time of the (S)-enantiomer.
-
Part C: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
NMR spectroscopy provides an orthogonal method for structural confirmation, offering detailed information about the molecular backbone and, crucially, confirming the location of the deuterium labels.[11]
Causality of Experimental Choices: ¹H (Proton) NMR is used to visualize the overall proton environment. In the case of (S)-Brompheniramine-d6, the key diagnostic feature is the absence of the signal corresponding to the N,N-dimethyl protons. ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei, confirming their presence and chemical environment.
Expected Spectral Features:
-
¹H NMR: Compared to the spectrum of unlabeled brompheniramine, the singlet corresponding to the six protons of the N,N-dimethyl group (typically around 2.2-2.3 ppm) will be absent or significantly diminished. All other signals corresponding to the aromatic and aliphatic protons should remain.
-
²H NMR: A signal will be present in the region where the N,N-dimethyl protons would appear, confirming the presence of deuterium at this position.
Application in Quantitative Bioanalysis: A Self-Validating System
The rigorous identification of (S)-Brompheniramine-d6 Maleate is not merely an academic exercise; it is the foundation of its use as an ideal internal standard in quantitative bioanalytical assays.[3][19][20] An internal standard is added at a known concentration to all samples (including calibration standards and unknown samples) to correct for variability during sample preparation and analysis.[21][22]
The Trustworthiness of an Isotopic Internal Standard:
A deuterated standard like (S)-Brompheniramine-d6 is considered the "gold standard" for LC-MS based quantification for several reasons:[2]
-
Co-elution: It has virtually identical chromatographic retention time to the non-deuterated analyte.
-
Identical Extraction Recovery: It behaves the same way during sample preparation steps like protein precipitation or liquid-liquid extraction.[21]
-
Correction for Matrix Effects: Any signal suppression or enhancement caused by the biological matrix in the MS ion source will affect the analyte and the internal standard to the same degree.[20]
This creates a self-validating system where the ratio of the analyte signal to the internal standard signal remains constant, even if absolute signal intensities fluctuate.
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. academic.oup.com [academic.oup.com]
- 5. (+)-Brompheniramine Maleate | C20H23BrN2O4 | CID 6433334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. brompheniramine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. omsynth.com [omsynth.com]
- 9. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. helixchrom.com [helixchrom.com]
- 14. researchgate.net [researchgate.net]
- 15. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals | MDPI [mdpi.com]
- 16. Separation of brompheniramine enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. caymanchem.com [caymanchem.com]
- 19. Chem301 Tutorial: Internal Standards [facultystaff.richmond.edu]
- 20. welchlab.com [welchlab.com]
- 21. learning.sepscience.com [learning.sepscience.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Leveraging (S)-Brompheniramine-d6 Maleate for High-Precision Bioanalytical Quantitation
An in-depth guide to the application of (S)-Brompheniramine-d6 Maleate as an internal standard in quantitative bioanalysis.
Introduction: The Imperative for Precision in Bioanalysis
In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is the bedrock of reliable pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose, prized for its high sensitivity and selectivity.[2][3] However, the integrity of LC-MS/MS data is critically dependent on the mitigation of analytical variability. (S)-Brompheniramine is the levorotatory (S)-enantiomer of brompheniramine, a first-generation antihistamine that acts as a potent histamine H1 receptor antagonist.[4][5][6][7] To accurately quantify this and related compounds, the use of a stable isotope-labeled (SIL) internal standard is indispensable.
This guide provides a comprehensive technical overview and detailed protocols for the use of (S)-Brompheniramine-d6 Maleate, a deuterated analog, as an internal standard (IS). Its implementation is considered the gold standard, offering unparalleled precision by correcting for variations inherent in sample preparation and analysis.[3][8] We will explore the scientific rationale for its use, present a validated protocol for its application, and discuss the regulatory expectations for internal standard validation.
Core Principle: The Power of Isotope Dilution Mass Spectrometry
The efficacy of (S)-Brompheniramine-d6 Maleate is rooted in the principle of isotope dilution mass spectrometry (IDMS).[3] In this technique, a known quantity of the deuterated internal standard is added to the sample at the very beginning of the analytical workflow. Because (S)-Brompheniramine-d6 Maleate is chemically and physically almost identical to the non-labeled analyte, it behaves as a perfect surrogate throughout the entire process.[8][9]
Key advantages include:
-
Correction for Matrix Effects: The internal standard co-elutes with the analyte and experiences the same ion suppression or enhancement from matrix components, allowing for effective normalization.[3][8][9]
-
Compensation for Extraction Variability: Any loss of the analyte during sample preparation steps (e.g., liquid-liquid extraction, protein precipitation) will be mirrored by an equivalent loss of the internal standard, keeping the analyte-to-IS ratio constant.[3]
-
Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response are effectively normalized, leading to highly precise and reproducible results.[3]
Physicochemical Properties of (S)-Brompheniramine-d6 Maleate
| Property | Value |
| Chemical Name | (γS)-γ-(4-bromophenyl)-N,N-(dimethyl-d6)-2-pyridinepropanamine (2Z)-2-Butenedioate[10][11] |
| CAS Number | 2714486-18-5[10] |
| Molecular Formula | C20H17D6BrN2O4[10][11] |
| Molecular Weight | 441.35 g/mol [10][11] |
| Storage | 2-8°C Refrigerator[10][12] |
Experimental Protocol: Quantification of (S)-Brompheniramine in Human Plasma
This section details a robust LC-MS/MS method for the quantification of (S)-Brompheniramine in human plasma, employing (S)-Brompheniramine-d6 Maleate as the internal standard.
Materials and Reagents
-
Analytes: (S)-Brompheniramine Maleate reference standard, (S)-Brompheniramine-d6 Maleate (Internal Standard).
-
Biological Matrix: Blank human plasma (K2EDTA).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (reagent grade), Deionized Water.
-
Extraction Solvent: Diethyl ether-dichloromethane (80:20, v/v) or Ethyl Acetate.[13][14]
-
Apparatus: Calibrated pipettes, vortex mixer, centrifuge, 1.5 mL polypropylene tubes.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-Brompheniramine Maleate and (S)-Brompheniramine-d6 Maleate in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the (S)-Brompheniramine stock solution in 50:50 acetonitrile/water to create working solutions for calibration standards and quality controls (QCs).
-
Internal Standard Working Solution (50 ng/mL): Dilute the (S)-Brompheniramine-d6 Maleate stock solution in 50:50 acetonitrile/water to a final concentration of 50 ng/mL.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve ranging from 0.1 to 50.0 ng/mL.[14]
-
Prepare QC samples at four levels: LLOQ (Lower Limit of Quantification), LQC (Low), MQC (Medium), and HQC (High).[14][15]
-
All standards and QCs should contain the internal standard at a constant concentration.
Sample Extraction: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add 20 µL of the 50 ng/mL internal standard working solution to all tubes except the blank (which receives 20 µL of diluent). Vortex for 10 seconds.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 70:30 acetonitrile/0.1% formic acid). Vortex to mix.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Caption: How the IS corrects for analytical variations.
Summary of Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Objective | Typical Acceptance Criteria (FDA/ICH) [1][16] |
| Selectivity | Ensure no interference at the retention times of the analyte and IS. | Response in blank samples should be ≤ 20% of LLOQ for the analyte and ≤ 5% for the IS. [16] |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | For QCs, accuracy within ±15% of nominal (±20% at LLOQ); precision (CV) ≤ 15% (≤ 20% at LLOQ). [1] |
| Calibration Curve | Demonstrate the relationship between instrument response and known concentrations. | R² ≥ 0.99; at least 75% of standards must be within ±15% of nominal (±20% at LLOQ). [1] |
| Recovery | Assess the efficiency of the extraction process. | While no absolute value is required, recovery should be consistent and reproducible. [15] |
| Matrix Effect | Evaluate the impact of matrix components on ionization. | The CV of the IS-normalized matrix factor should be ≤ 15%. [16] |
| Stability | Confirm analyte stability under various conditions (freeze-thaw, bench-top, long-term). | Mean concentration should be within ±15% of the nominal concentration. [15] |
Conclusion
(S)-Brompheniramine-d6 Maleate is an exemplary internal standard for the bioanalysis of (S)-Brompheniramine and structurally related compounds. Its near-identical physicochemical properties to the analyte make it the ideal tool for correcting analytical variability through isotope dilution mass spectrometry. [3][9]By compensating for matrix effects, inconsistent extraction recovery, and instrumental fluctuations, its use ensures the highest levels of accuracy, precision, and robustness in quantitative data. [8]Adherence to the detailed protocols and validation standards outlined in this guide will enable researchers to generate high-quality, defensible data that meets the stringent requirements of regulatory bodies and underpins critical decision-making in drug development.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.
- Introduction to deuterated internal standards in mass spectrometry - Benchchem. (n.d.). BenchChem.
- A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods - Benchchem. (n.d.). BenchChem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Google.
- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). ResolveMass Laboratories Inc..
- (S)-Brompheniramine maleate - nordmann.global. (n.d.). Nordmann.
- Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. (n.d.). U.S. Food and Drug Administration.
- Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. (2015, April 21). ResearchGate.
- Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc..
- Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. (2009, November 20). Sigma-Aldrich.
- CAS No : 2714486-18-5 | Product Name : (S)-Brompheniramine-d6 Maleate. (n.d.). Pharmaffiliates.
- Development of a LC-MS/MS method for simultaneous analysis of 20 antihistamines in dietary supplements. (2015, April 25). Korea Science.
- What is Brompheniramine Maleate used for? (2024, June 14). Patsnap Synapse.
- (S)-Brompheniramine-d6 Maleate - Pune - CRO Splendid Lab Pvt. Ltd. (n.d.). CRO Splendid Lab Pvt. Ltd..
- (+-)-Brompheniramine maleate | C20H23BrN2O4 | CID 5281067. (n.d.). PubChem.
- UPLC-MS/MS estimation of paracetamol, pseudoephedrine hydrochloride and brompheniramine maleate in human plasma; application to pharmacokinetics. (2019, July 30). SpringerLink.
- Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. (n.d.). Agilent Technologies.
- (±)-Brompheniramine (Standard). (n.d.). MedChemExpress.
- Brompheniramine Maleate USP 2025. (2025, February 14). USP-NF.
- CAS No. : 1346606-73-2| Chemical Name : Brompheniramine-d6 Maleate. (n.d.). Pharmaffiliates.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. texilajournal.com [texilajournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (S)-Brompheniramine maleate (2391-03-9) at Nordmann - nordmann.global [nordmann.global]
- 5. What is Brompheniramine Maleate used for? [synapse.patsnap.com]
- 6. (+-)-Brompheniramine maleate | C20H23BrN2O4 | CID 5281067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. | Sigma-Aldrich [sigmaaldrich.com]
- 14. repository.msa.edu.eg [repository.msa.edu.eg]
- 15. fda.gov [fda.gov]
- 16. benchchem.com [benchchem.com]
Application Note: A Robust HPLC-UV Method for the Analysis of Brompheniramine-d6
Abstract
This application note details a robust, high-performance liquid chromatography (HPLC) method for the analysis of Brompheniramine-d6. As a deuterated stable isotope-labeled internal standard, Brompheniramine-d6 is critical for achieving high accuracy and precision in quantitative bioanalytical studies using mass spectrometry.[1] This guide provides a comprehensive framework, from understanding the analyte's physicochemical properties to detailed protocols for sample preparation and chromatographic analysis using UV detection. The principles discussed are foundational and can be readily adapted for liquid chromatography-mass spectrometry (LC-MS) applications.
Introduction
Brompheniramine is a first-generation antihistamine of the propylamine class, widely used to treat symptoms of the common cold and allergic rhinitis.[2] In modern pharmaceutical and biomedical analysis, especially in pharmacokinetic and toxicological studies, the use of a stable isotope-labeled internal standard is the gold standard for quantification via isotope dilution mass spectrometry (IDMS).[1]
Brompheniramine-d6, in which six hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for its non-deuterated counterpart. Because they are chemically identical, the deuterated standard co-elutes with the analyte during chromatography and exhibits nearly identical behavior during sample extraction and ionization.[3][4] This allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, thereby significantly enhancing the reliability and reproducibility of the analytical results.[3][5]
This document provides a detailed HPLC method with UV detection, which serves as a fundamental platform for method development. The conditions outlined can be directly transferred to an LC-MS system by substituting the buffer with a volatile alternative like formic acid or ammonium formate.[6]
Analyte Properties and Chromatographic Considerations
Understanding the physicochemical properties of Brompheniramine is essential for developing a successful separation method. Brompheniramine is a hydrophobic (LogP ≈ 3.4) and basic (pKa ≈ 10.1) compound.[7] This dual nature presents a specific challenge in reversed-phase chromatography:
-
Hydrophobicity: Ensures good retention on non-polar stationary phases like C18.
-
Basicity: The amine functional groups can interact with acidic residual silanols on the silica backbone of the stationary phase. This secondary interaction leads to poor peak shape (tailing) and reduced column efficiency.
To overcome this, the method employs a modern, low-silanol activity C18 column and a buffered mobile phase at a controlled acidic pH. Operating at a pH well below the pKa of the analyte ensures that the amine groups are consistently protonated, which minimizes silanol interactions and promotes a single, sharp peak.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃D₆BrN₂ | (Isotopologue of C₁₆H₁₉BrN₂) |
| Molecular Weight | ~325.3 g/mol | (Isotopologue of ~319.24 g/mol )[7] |
| LogP | ~3.4 | [7] |
| pKa (Basic) | ~10.1 | [7] |
| UV Maximum (in Methanol) | ~260-265 nm | [8][9][10] |
Method Development and Optimization Logic
The selection of chromatographic parameters was guided by the analyte's properties to achieve optimal separation and peak symmetry.
Caption: Logic for HPLC method development for Brompheniramine-d6.
Instrumentation, Materials, and Reagents
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
-
Materials:
-
HPLC vials with caps
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 or 0.45 µm, PTFE or nylon)
-
-
Reagents and Standards:
-
Brompheniramine-d6 reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (ACS grade)
-
Phosphoric acid (85%, ACS grade)
-
Water (Deionized, 18.2 MΩ·cm)
-
High-Performance Liquid Chromatography (HPLC) Conditions
The following conditions have been optimized for the analysis of Brompheniramine-d6.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 150 x 4.6 mm, 3 µm | Provides good retention for the hydrophobic analyte. Smaller particle size offers high efficiency. A column with low silanol activity is crucial.[8] |
| Mobile Phase A | 25 mM Potassium Phosphate, pH 3.0 | The buffer controls the pH to ensure consistent protonation of the basic analyte, leading to sharp, symmetrical peaks.[8] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the hydrophobic analyte. |
| Elution Mode | Isocratic: 60% A, 40% B | A simple isocratic method provides robust and reproducible results for a single analyte analysis. The ratio can be adjusted to optimize retention time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.[8] |
| Column Temperature | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[8] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| UV Detection | 260 nm | This wavelength is near the absorbance maximum for Brompheniramine, providing good sensitivity.[8] |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential early-eluting impurities. |
Note on MS-Compatibility: For LC-MS applications, replace the Potassium Phosphate buffer with a volatile alternative such as 0.1% Formic Acid in water.[6] Phosphates are non-volatile and will contaminate the mass spectrometer source.
Protocols
Preparation of Solutions and Standards
-
Mobile Phase A (25 mM Potassium Phosphate, pH 3.0):
-
Weigh 3.40 g of monobasic potassium phosphate and dissolve in 1 L of deionized water.
-
Adjust the pH to 3.0 ± 0.1 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Stock Standard Solution (1 mg/mL):
-
Accurately weigh 10 mg of Brompheniramine-d6 reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C and protected from light.[7]
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Protein Precipitation from Plasma
Protein precipitation is a rapid and effective method for cleaning up biological samples prior to HPLC analysis.[11][12]
-
Spiking: To 200 µL of blank plasma in a 1.5 mL microcentrifuge tube, add a known amount of Brompheniramine-d6 standard solution.
-
Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of organic solvent to plasma is effective for precipitating proteins.[11]
-
Vortex: Vortex the tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C. This step concentrates the analyte and allows for reconstitution in a solvent compatible with the mobile phase.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (60:40 A:B).
-
Final Centrifugation/Filtration: Centrifuge the reconstituted sample at 12,000 x g for 5 minutes. Transfer the clear solution to an HPLC vial for injection. Alternatively, filter the sample through a 0.22 µm syringe filter.
Bioanalytical Workflow Visualization
The following diagram illustrates the complete workflow from sample receipt to data analysis in a typical bioanalytical setting.
Caption: General bioanalytical workflow using an internal standard.
Method Trustworthiness: System Suitability and Validation
To ensure the reliability of the results, system suitability tests should be performed before each analytical run, and the method should be validated according to regulatory guidelines (e.g., FDA, EMA).
-
System Suitability:
-
Method Validation Parameters:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The method should demonstrate a linear relationship between concentration and response over a defined range (e.g., 1-100 µg/mL). A correlation coefficient (r²) of ≥ 0.99 is expected.[8][13]
-
Accuracy & Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value, and precision (%RSD) should not exceed 15%.[13]
-
Limit of Detection (LOD) & Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.[13]
-
Stability: Analyte stability should be evaluated under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Column degradation or contamination.2. Mobile phase pH is too high.3. Silanol interactions. | 1. Wash the column with a strong solvent or replace it.2. Verify and adjust the mobile phase pH to 3.0.3. Ensure a high-quality, low-silanol activity column is being used. |
| Variable Retention Times | 1. Inconsistent mobile phase composition.2. Fluctuation in column temperature.3. Pump malfunction or leak. | 1. Prepare fresh mobile phase and ensure adequate mixing.2. Use a column thermostat and ensure it is stable.3. Check the HPLC system for leaks and perform pump maintenance. |
| Low Signal/No Peak | 1. Incorrect injection.2. Sample degradation.3. Detector lamp issue. | 1. Check autosampler settings and syringe.2. Prepare fresh standards and samples.3. Check detector lamp status and replace if necessary. |
| High Backpressure | 1. Column or guard column frit blockage.2. Particulate matter from unfiltered samples. | 1. Reverse-flush the column (if permitted by manufacturer) or replace the frit.2. Always filter samples before injection. |
Conclusion
This application note provides a comprehensive and robust HPLC-UV method for the analysis of Brompheniramine-d6. The detailed protocols for sample preparation and the optimized chromatographic conditions offer a reliable starting point for researchers in pharmaceutical and bioanalytical laboratories. By explaining the scientific rationale behind the methodological choices, this guide equips users to effectively implement, troubleshoot, and adapt this method for their specific applications, particularly as a foundation for more sensitive LC-MS/MS-based assays.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Brompheniramine. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Brompheniramine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Ojemaye, M. O., & Petrik, L. F. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Scientific & Technology Research, 8(11). Retrieved from [Link]
-
Al-Tannak, N. F., & Hemmateenejad, B. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Microchimica Acta, 189(1), 22. Retrieved from [Link]
-
Patel, H., et al. (2026, January 6). Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup. Future Journal of Pharmaceutical Sciences, 12(1). Retrieved from [Link]
-
Snow, N. H. (2017). IMPROVING SAMPLE PREPARATION IN HPLC. LCGC North America, 35(7), 10-13. Retrieved from [Link]
-
Li, W., & Tse, F. L. S. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(21), 10239-10248. Retrieved from [Link]
-
D'Avolio, A., et al. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. Retrieved from [Link]
-
Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Jain, V., & Mukesh, C. (2015, February 7). Validated RP-HPLC Method For Determination of Brom. Scribd. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Brompheniramine. PubChem. Retrieved from [Link]
-
USP. (n.d.). Brompheniramine Maleate. Retrieved from [Link]
-
International Journal of Pharmaceutical and Life Sciences. (n.d.). High Performance Liquid Chromatograph Method Development for the Simultaneous Estimation of Ibuprofen and Chlorpheniramine Maleate. Retrieved from [Link]
-
USP. (2025, February 14). Brompheniramine Maleate USP 2025. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR THE SIMULTANEOUS DETERMINATION OF COMMON COUGH AND COLD INGREDIENTS. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Bromhexine HCl and Chlorpheniramine Maleate. Retrieved from [Link]
-
Journal of Pharmacy and Bioallied Sciences. (2013). A validated high performance liquid chromatographic method for estimation of bromhexine and terbutaline in bulk and tablet dosage forms. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]
-
ResearchGate. (2015, February 7). Validated RP-HPLC Method for determination of Bromhexine HCl, Chlorpheniramine Maleate, Dextromethorphan HBr and Guaiphenesin in Pharmaceutical Dosage Forms. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (+-)-Chlorpheniramine. PubChem. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy Brompheniramine | 86-22-6 [smolecule.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Separation of Brompheniramine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Brompheniramine Maleate [drugfuture.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. iosrjournals.org [iosrjournals.org]
Troubleshooting & Optimization
improving solubility of (S)-Brompheniramine-d6 Maleate in methanol
Technical Support Center: Solubility Optimization for (S)-Brompheniramine-d6 Maleate
Executive Summary & Scientific Context
The Challenge: Researchers often encounter unexpected solubility difficulties with (S)-Brompheniramine-d6 Maleate in methanol. While the non-deuterated parent compound is classified as "freely soluble" in methanol (approx. >100 mg/mL), the deuterated standard often presents unique kinetic challenges.[1] These are rarely due to the isotope effect itself, but rather the crystalline lattice energy of the high-purity salt and the particle size distribution resulting from small-batch synthesis.[1]
The Solution: This guide moves beyond simple "mix and wait" approaches. We utilize a thermodynamic understanding of the maleate salt lattice to drive solvation, ensuring you do not waste expensive isotopically labeled material.
Diagnostic Workflow: Why is it not dissolving?
Before altering your solvent system, use this decision tree to identify the root cause of the insolubility.
Figure 1: Diagnostic decision tree for identifying solubility impediments in methanol.[1]
The Thermodynamics of Solvation
To dissolve (S)-Brompheniramine-d6 Maleate, we must overcome the Lattice Enthalpy (
-
The Barrier: Maleate salts form strong intermolecular hydrogen bond networks in the solid state. The "d6" isotopologue is often supplied as a highly crystalline solid, meaning the lattice is tightly packed and energetically stable.
-
The Driver: Methanol is a polar protic solvent. It dissolves the salt by solvating the cation (Brompheniramine-d6+) and the anion (Maleate-).[1]
-
The Trap: If the crystal surface area is low (large chunks), the solvent cannot effectively attack the lattice.[1] The dissolution becomes kinetically limited, even if it is thermodynamically favorable.
Key Insight: Deuteration generally causes a negligible secondary isotope effect on solubility. If your standard isn't dissolving, do not blame the deuterium. Blame the crystal size or the temperature.
The "Gold Standard" Solubilization Protocol
Objective: Prepare a stable 1 mg/mL stock solution in Methanol (MeOH) without degradation.
Prerequisites:
-
LC-MS Grade Methanol (Anhydrous preferred)[1]
-
Ultrasonic bath (controlled temp)[1]
-
Amber glass vial (silanized preferred)
Step-by-Step Methodology:
-
The "Crush" (Crucial):
-
Why: Commercial standards often come as compact cakes.
-
Action: Gently tap the vial or use a clean glass capillary to break any large crystal aggregates before adding solvent. This increases the surface area exponentially.
-
-
The "Wetting" Phase:
-
Why: Adding full volume immediately can trap air pockets in the crystal lattice (hydrophobic effect).
-
Action: Add only 10% of your final volume of Methanol.
-
Technique: Vortex at high speed for 10 seconds. This creates a "slurry" and ensures all particles are wetted.
-
-
The "Solvation" Phase:
-
Action: Add the remaining 90% of the Methanol.
-
Technique: Vortex again for 10 seconds.
-
-
The Kinetic Assist (Sonication):
-
Visual Confirmation:
-
Hold the vial against a light source. Invert slowly. Look for "schlieren" lines (wavy lines indicating density differences) or tiny refracting crystals.[1] If clear, you are done.
-
Troubleshooting Guide (FAQ)
Q1: The solution looks cloudy/hazy after sonication. What is happening?
-
Diagnosis: This is likely not the Brompheniramine. It is often a trace inorganic salt (like sodium bromide) carried over from the synthesis neutralization steps, which is insoluble in methanol.[1]
-
Fix: Centrifuge the solution at 10,000 x g for 5 minutes. Transfer the clear supernatant to a fresh vial. The active deuterated drug is in the methanol; the pellet is waste.
Q2: Can I use water to help dissolve it?
-
Analysis: Brompheniramine Maleate is highly soluble in water.[1][4]
-
Recommendation: Yes, but with caution. You can add Water (up to 5% v/v) as a co-solvent.[1]
-
Warning: If you are performing GC-MS, water is detrimental.[1] If doing LC-MS, ensure your initial mobile phase conditions are compatible with this water content to avoid peak fronting.[1]
Q3: Will the deuterium exchange with the Methanol?
-
Technical Insight: The "d6" label is typically on the aromatic ring or the dimethylamine chain (C-D bonds). These are stable .[2][5]
-
Nuance: The acidic protons on the maleic acid and the protonated amine will undergo rapid H/D exchange with the solvent (if you were using MeOD). However, for solubility in regular MeOH, this is irrelevant.[1] The core isotopic signature for mass spectrometry (M+6) remains intact.
Q4: I see crystals forming again after storing in the fridge.
-
Diagnosis: Temperature shock.[1] You created a saturated solution at 40°C, and cooling it reduced the solubility limit.
-
Fix: Your concentration is likely too high for cold storage. Dilute the stock by 50% or store at room temperature (protected from light).
Advanced Visualization: Solvation Mechanism
This diagram illustrates the microscopic interaction between the Methanol solvent shell and the deuterated salt lattice.
Figure 2: The mechanistic pathway of dissolving the maleate salt lattice using methanol and energy input.[1]
References
-
PubChem. (2025).[1][6] Brompheniramine Maleate - Chemical and Physical Properties. National Library of Medicine. Available at: [Link][1]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
Pinho, S. & Macedo, E. (1996).[1][7] Representation of salt solubility in mixed solvents: a comparison of thermodynamic models. Fluid Phase Equilibria. Available at: [Link][1]
Sources
- 1. brompheniramine hydrogen maleate [webbook.nist.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. chembk.com [chembk.com]
- 5. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (+-)-Brompheniramine maleate | C20H23BrN2O4 | CID 5281067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Minimizing Isotopic Interference in Brompheniramine-d6 Analysis
Welcome to the technical support center for the analysis of Brompheniramine-d6. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to isotopic interference in quantitative bioanalysis. Here, we move beyond procedural lists to explain the "why" behind experimental choices, ensuring robust and reliable results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding isotopic interference in Brompheniramine-d6 analysis.
Q1: What is isotopic interference and why is it a concern in my Brompheniramine-d6 analysis?
A1: Isotopic interference occurs when the mass spectrometer detects signals from naturally occurring heavy isotopes in an unlabeled molecule that overlap with the signals of your isotopically labeled internal standard, in this case, Brompheniramine-d6.[1] Brompheniramine contains carbon, hydrogen, nitrogen, and bromine, all of which have stable heavy isotopes. The natural abundance of these isotopes, particularly ¹³C and ⁸¹Br, means that a population of unlabeled Brompheniramine molecules will produce a distribution of signals at masses higher than its monoisotopic mass (M+1, M+2, etc.).[1] This can lead to an overestimation of the internal standard concentration, which in turn causes an underestimation of the analyte concentration, compromising the accuracy of your results.[2]
Q2: I'm observing a higher-than-expected response in my blank samples for the Brompheniramine-d6 channel. Is this isotopic interference?
A2: It is highly likely. A significant signal in the Brompheniramine-d6 mass transition for a blank sample (a sample without the internal standard) strongly suggests interference. This could be from the naturally occurring isotopes of any co-eluting endogenous matrix components or, more commonly, from the M+6 isotopologue of unlabeled Brompheniramine if it is present at high concentrations. It is crucial to confirm that the assay is free of such potential interfering substances.[3]
Q3: Can my choice of mass transitions for Brompheniramine and Brompheniramine-d6 affect the level of isotopic interference?
A3: Absolutely. The selection of precursor and product ions for your selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions is a critical factor in minimizing isotopic interference.[4] A thorough evaluation of the fragmentation patterns of both the analyte and the deuterated internal standard is necessary to identify unique fragments that are less susceptible to isotopic overlap.[5]
Q4: My calibration curve for Brompheniramine is non-linear at the high end. Could isotopic interference from Brompheniramine-d6 be the cause?
A4: Yes, this is a classic indicator of isotopic interference. At high concentrations of the analyte (Brompheniramine), the contribution from its naturally occurring isotopes to the internal standard's mass channel becomes more significant.[2] This falsely increases the measured response of the internal standard, leading to a decreased analyte-to-internal standard ratio and causing the calibration curve to bend.[2]
Q5: Are there regulatory guidelines I need to be aware of regarding isotopic interference?
A5: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have specific guidelines for bioanalytical method validation that address selectivity and interference.[3][6][7][8] These guidelines require the demonstration that the method is selective for the analyte and internal standard and that endogenous components or other sources of interference do not affect the accuracy and precision of the assay.[3][6]
II. Troubleshooting Guide: From Symptoms to Solutions
This section provides a structured approach to diagnosing and resolving specific issues related to isotopic interference in your Brompheniramine-d6 analysis.
Problem 1: Significant Signal in the Internal Standard Channel of Blank Matrix Samples
Underlying Cause:
The presence of a signal in the Brompheniramine-d6 MRM transition in a blank biological matrix indicates either an endogenous interference or, more likely, "cross-talk" from the unlabeled Brompheniramine analyte, especially at the upper limit of quantification (ULOQ). The M+6 isotopologue of Brompheniramine can have the same nominal mass as Brompheniramine-d6.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for signal in the IS channel of blanks.
Detailed Protocols:
1. Assess Contribution from Unlabeled Analyte:
-
Objective: To determine if the interference is from the unlabeled Brompheniramine.
-
Procedure:
-
Prepare a sample containing the ULOQ concentration of unlabeled Brompheniramine in the biological matrix without any Brompheniramine-d6.
-
Acquire data monitoring both the Brompheniramine and Brompheniramine-d6 MRM transitions.
-
Expected Outcome: If a peak is observed in the Brompheniramine-d6 channel that co-elutes with the Brompheniramine peak, this confirms isotopic contribution from the analyte.
-
2. Optimization of Mass Spectrometric Parameters:
-
Objective: To select more selective MRM transitions to reduce interference.
-
Procedure:
-
Infuse solutions of Brompheniramine and Brompheniramine-d6 separately into the mass spectrometer.
-
Acquire full scan and product ion spectra for both compounds.
-
Identify unique product ions for Brompheniramine-d6 that have minimal overlap with the isotopic pattern of Brompheniramine's product ions.[5]
-
Causality: By choosing a fragment ion unique to the deuterated standard, you can significantly reduce the interference from the unlabeled analyte.
-
3. Enhancement of Chromatographic Separation:
-
Objective: To chromatographically separate the analyte from any potential interfering endogenous components.
-
Procedure:
-
Modify the liquid chromatography (LC) gradient profile to increase the separation between the Brompheniramine peak and any interfering peaks.[9]
-
Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Causality: While deuterated internal standards are expected to co-elute with the analyte, slight retention time shifts can occur.[10][11] Ensuring baseline separation from other matrix components is crucial.[9]
-
Problem 2: Non-Linearity of the Calibration Curve at High Concentrations
Underlying Cause:
As the concentration of unlabeled Brompheniramine increases, the signal contribution from its naturally occurring heavy isotopes to the Brompheniramine-d6 channel becomes more pronounced. This leads to an inaccurate measurement of the internal standard's response, causing a deviation from linearity.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-linear calibration curves.
Detailed Protocols:
1. Adjusting the Internal Standard Concentration:
-
Objective: To ensure the signal from the isotopic contribution of the analyte is negligible relative to the signal of the internal standard.
-
Procedure:
-
Evaluate the response of the Brompheniramine-d6 at its current concentration.
-
If the interference from the ULOQ of Brompheniramine is more than a small percentage of the Brompheniramine-d6 response, consider increasing the concentration of the internal standard.[12]
-
Causality: By increasing the internal standard concentration, the relative contribution of the analyte's isotopic signal becomes smaller, thus minimizing its impact on the accuracy of the measurement.[12]
-
2. Utilizing a More Highly Labeled Internal Standard:
-
Objective: To shift the mass of the internal standard further away from the isotopic cluster of the analyte.
-
Procedure:
-
If available, consider using Brompheniramine with a higher degree of deuterium labeling (e.g., d7, d8, or ¹³C, ¹⁵N labeling).
-
Causality: A higher mass difference between the analyte and the internal standard significantly reduces the likelihood of isotopic overlap.
-
Problem 3: Inconsistent Analyte/Internal Standard Area Ratios
Underlying Cause:
Inconsistent area ratios can stem from differential matrix effects on the analyte and the internal standard.[10] Although deuterated internal standards are designed to co-elute and experience the same matrix effects, slight differences in chromatographic retention can lead to variations in ionization suppression or enhancement.[10][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent area ratios.
Detailed Protocols:
1. Verifying and Optimizing Co-elution:
-
Objective: To ensure that Brompheniramine and Brompheniramine-d6 elute at the exact same time.
-
Procedure:
-
Overlay the chromatograms of the analyte and internal standard.
-
If a slight separation is observed, adjust the mobile phase composition or gradient to achieve complete co-elution.[11] Using a column with lower resolution might paradoxically be beneficial in this case to ensure the peaks overlap completely.[11]
-
Causality: Complete co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time, leading to more consistent area ratios.[11]
-
2. Improving Sample Preparation:
-
Objective: To reduce matrix components that can cause variable ion suppression or enhancement.
-
Procedure:
-
Evaluate the current sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
Consider a more rigorous sample cleanup method to remove interfering phospholipids and other matrix components.[13]
-
Causality: A cleaner sample extract will have fewer co-eluting matrix components, leading to more stable and consistent ionization of both the analyte and the internal standard.[13]
-
III. Data Presentation
Table 1: Example Mass Transitions for Brompheniramine and Brompheniramine-d6
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Brompheniramine | 319.1/321.1 | 274.1 | The precursor ions represent the two major bromine isotopes (⁷⁹Br/⁸¹Br). |
| Brompheniramine | 319.1/321.1 | 201.1 | An alternative product ion for confirmation. |
| Brompheniramine-d6 | 325.1/327.1 | 280.1 | The +6 Da shift is reflected in the precursor and product ions. |
| Brompheniramine-d6 | 325.1/327.1 | 201.1 | This product ion may have less interference if the deuterium labels are on the other fragment. |
Note: These are example transitions and should be empirically optimized on your specific instrument.
IV. Conclusion
Minimizing isotopic interference in the analysis of Brompheniramine-d6 is a multi-faceted challenge that requires a systematic and scientifically grounded approach. By understanding the root causes of interference and methodically applying the troubleshooting strategies outlined in this guide, researchers can develop robust, accurate, and reliable bioanalytical methods that meet stringent regulatory standards.
V. References
-
Optimizing MS/MS Parameters in Neoma MS/MS for High-Precision Isotope Analysis. My Goldschmidt. Available at:
-
Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. PubMed. Available at:
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at:
-
Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. PubMed. Available at:
-
A convenient strategy to overcome interference in LC-MS/MS analysis: Application in a microdose absolute bioavailability study. ResearchGate. Available at:
-
Bioanalytical Method Validation Guidance for Industry. FDA. Available at:
-
Mechanism of error caused by isotope-labeled internal standard: accurate method for simultaneous measurement of vitamin D and pre-vitamin D by liquid chromatography/tandem mass spectrometry. PubMed. Available at:
-
New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. PubMed. Available at:
-
Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org. Available at:
-
How to Improve Your ICP-MS Analysis, Part 2: Interferences. Thermo Fisher Scientific. Available at:
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Available at:
-
Optimization of LC-MS settings reduces metabolite interference. ResearchGate. Available at:
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at:
-
Essential FDA Guidelines for Bioanalytical Method Validation. Available at:
-
bioanalytical method validation and study sample analysis m10. ICH. Available at:
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. Available at:
-
How to correct for isotopic interference from unlabeled dulcitol. Benchchem. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. database.ich.org [database.ich.org]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. myadlm.org [myadlm.org]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Resolving Matrix Effects with Brompheniramine-d6 Internal Standard
Welcome to the technical support guide for resolving matrix effects when using Brompheniramine-d6 as an internal standard in LC-MS/MS bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The aim is to equip you with the scientific understanding and practical steps necessary to ensure the accuracy and reliability of your quantitative data.
I. Troubleshooting Guide: Isolating and Resolving Analytical Discrepancies
This section addresses specific issues you may encounter during your experiments, providing a logical workflow from problem identification to resolution.
Issue 1: Inconsistent Analyte/Internal Standard (IS) Area Ratios Across a Batch
Symptom: You observe significant variability in the peak area ratio of Brompheniramine to Brompheniramine-d6 for your quality control (QC) samples and unknown samples within the same analytical run.
Probable Cause: This is a classic sign of differential matrix effects , where the analyte and the internal standard are not affected by ion suppression or enhancement to the same degree across different samples.[1][2][3] Even though Brompheniramine-d6 is a stable isotope-labeled internal standard (SIL-IS), which is generally considered the gold standard for mitigating matrix effects, it is not always a perfect solution.[3][4][5]
Underlying Science: Matrix effects occur when co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, metabolites) interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.[6][7][8] This interference can either suppress or enhance the signal.[7][9] Differential matrix effects can arise from:
-
Chromatographic Shift: A slight difference in retention time between Brompheniramine and Brompheniramine-d6 can expose them to varying concentrations of interfering matrix components as they elute from the column.[1][3][10] This is often referred to as the "deuterium isotope effect."[11]
-
Sample-to-Sample Variability: The composition of the biological matrix can differ significantly between individuals or even in the same individual over time, leading to inconsistent matrix effects.[12]
Troubleshooting Workflow & Experimental Protocols:
Caption: Troubleshooting workflow for inconsistent area ratios.
Step 1: Verify Chromatographic Co-elution
-
Objective: To confirm that Brompheniramine and Brompheniramine-d6 are eluting at the same time.
-
Protocol:
-
Prepare a neat solution (in a clean solvent like methanol or acetonitrile) containing both Brompheniramine and Brompheniramine-d6 at a mid-range concentration.
-
Inject this solution into your LC-MS/MS system.
-
Overlay the chromatograms for the analyte and the internal standard.
-
Analysis: The retention times should be as close as possible. A small, consistent shift is sometimes acceptable, but a significant or variable shift indicates a problem with the chromatography.
-
Step 2: Perform a Post-Column Infusion Experiment
-
Objective: To identify regions in the chromatogram where ion suppression is occurring.[8][13]
-
Protocol:
-
Set up a constant infusion of a standard solution of Brompheniramine and Brompheniramine-d6 into the MS source, post-column, using a T-fitting.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Analysis: Monitor the signal of the infused compounds. A dip in the signal indicates a region of ion suppression caused by eluting matrix components. If this dip coincides with the retention time of your analyte and IS, it confirms that matrix effects are at play.
-
Step 3: Evaluate and Optimize Sample Preparation
-
Objective: To remove interfering matrix components more effectively.[9][14] The most common culprits in plasma are phospholipids.[14][15]
-
Recommended Techniques:
-
Solid-Phase Extraction (SPE): Offers a more selective cleanup than simple protein precipitation.[16][17][18] Experiment with different sorbents (e.g., C8, C18, mixed-mode cation exchange) to find the optimal one for retaining Brompheniramine while washing away interferences.[18]
-
Phospholipid Removal Plates/Cartridges: These are specifically designed to remove phospholipids from the sample extract and can be very effective.[19][20][21][22]
-
Liquid-Liquid Extraction (LLE): Can provide a very clean extract, but requires more method development.
-
Step 4: Quantitatively Assess Matrix Effects with a Post-Extraction Addition Experiment
-
Objective: To quantify the extent of ion suppression or enhancement and to confirm that the IS is adequately compensating for it.[13][23]
-
Protocol:
-
Set A (Neat Solution): Prepare your analyte and IS in a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike the analyte and IS into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before extraction.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF) = (MF of Analyte) / (MF of IS)
-
-
Analysis: An IS-Normalized MF value close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.[1] Values significantly deviating from 1.0 suggest differential matrix effects.
-
| Sample Preparation Method | Analyte MF | IS MF | IS-Normalized MF |
| Protein Precipitation | 0.65 | 0.75 | 0.87 |
| Liquid-Liquid Extraction | 0.85 | 0.88 | 0.97 |
| Solid-Phase Extraction (C18) | 0.92 | 0.94 | 0.98 |
| Phospholipid Removal Plate | 0.95 | 0.96 | 0.99 |
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect. This table illustrates how more rigorous sample cleanup methods can reduce the overall matrix effect (MF values closer to 1.0) and improve the ability of the internal standard to compensate for it (IS-Normalized MF closer to 1.0).
Issue 2: Poor Accuracy and Precision at the Lower Limit of Quantification (LLOQ)
Symptom: Your assay meets acceptance criteria at mid and high concentrations, but fails for accuracy and precision at the LLOQ.
Probable Cause: At the LLOQ, the signal-to-noise ratio is lower, making the assay more susceptible to even minor matrix effects or contributions from impurities in the internal standard.
Underlying Science:
-
Ion Suppression at Low Concentrations: The impact of ion suppression can be more pronounced for low-concentration analytes, as their signal is already weak.[24]
-
Contribution from Unlabeled Analyte in the IS: If the Brompheniramine-d6 internal standard contains a small percentage of unlabeled Brompheniramine, this can contribute to the analyte signal, causing a positive bias that is most significant at the LLOQ.[1]
Troubleshooting Workflow & Experimental Protocols:
Caption: Troubleshooting workflow for LLOQ inaccuracies.
Step 1: Assess the Contribution of the Internal Standard to the Analyte Signal
-
Objective: To determine if the Brompheniramine-d6 stock contains a significant amount of unlabeled Brompheniramine.
-
Protocol:
-
Prepare a blank matrix sample.
-
Spike it only with the Brompheniramine-d6 internal standard at the concentration used in your assay.
-
Analyze the sample and monitor the mass transition for the unlabeled Brompheniramine.
-
Analysis: The response for the unlabeled analyte should be less than 20% of the response at the LLOQ. If it is higher, your internal standard may not be of sufficient purity.
-
Step 2: Optimize Chromatographic Separation
-
Objective: To separate Brompheniramine from early-eluting, highly ion-suppressive matrix components like phospholipids.
-
Protocol:
-
Increase Retention: Modify your gradient to have a shallower ramp, or use a column with a more retentive stationary phase (e.g., a phenyl-hexyl column instead of a C18).
-
Use a Diverter Valve: Program the diverter valve to send the early part of the eluent (containing salts and other highly polar interferences) to waste instead of the MS source.
-
II. Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like Brompheniramine-d6 preferred over a structural analog?
A stable isotope-labeled internal standard is chemically and physically almost identical to the analyte.[5] This means it will have very similar extraction recovery, chromatographic retention time, and ionization efficiency.[5][9] As a result, it is more likely to experience the same degree of ion suppression or enhancement as the analyte, allowing for more accurate correction.[15] A structural analog may have different physicochemical properties that lead to different behavior during sample preparation and analysis.
Q2: Can I completely eliminate matrix effects?
While it's difficult to completely eliminate all matrix effects, they can be significantly minimized through a combination of strategies.[4] The most effective approach is a robust sample preparation method that removes the majority of interfering components.[9][14] This, combined with optimized chromatography and the use of a high-quality stable isotope-labeled internal standard, will lead to a rugged and reliable method.
Q3: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
Regulatory agencies like the U.S. Food and Drug Administration (FDA) require a thorough assessment of matrix effects during method validation.[25][26][27][28] This typically involves analyzing blank matrix samples from at least six different sources to ensure that the method is selective and that there are no significant differences in analyte response due to the variability in the matrix.[25][27]
Q4: My method uses Atmospheric Pressure Chemical Ionization (APCI) instead of Electrospray Ionization (ESI). Are matrix effects still a concern?
Yes, while ESI is generally more susceptible to matrix effects, they can also occur with APCI.[6][29] The mechanisms may differ, but co-eluting compounds can still affect the efficiency of the gas-phase ionization process in the APCI source. Therefore, it is still crucial to evaluate matrix effects regardless of the ionization technique used.
Q5: What should I do if I've tried all the troubleshooting steps and still observe significant, variable matrix effects?
If extensive efforts in sample preparation and chromatography optimization fail to resolve differential matrix effects, you may need to consider:
-
Using a different SIL-IS: If possible, obtain a ¹³C or ¹⁵N labeled standard instead of a deuterated one. These tend to have less of a chromatographic shift relative to the native analyte.[10]
-
Standard Addition: This method involves adding known amounts of the analyte to aliquots of the unknown sample. It is more laborious but can be an effective way to correct for matrix effects when a suitable internal standard is not available.[4]
-
Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your samples can help to compensate for consistent matrix effects.[9][12] However, this does not address sample-to-sample variability.
By systematically applying the principles and protocols outlined in this guide, you can effectively troubleshoot and resolve matrix effect issues, ensuring the generation of high-quality, reliable data in your bioanalytical assays.
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques and Research. Retrieved from [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2022, April 15). LCGC North America. Retrieved from [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020, July 22). Molecules. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved from [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2012, January 1). Journal of Analytical Toxicology. Retrieved from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Retrieved from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). AMSbiopharma. Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022, April 15). LCGC International. Retrieved from [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation. Retrieved from [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (2012, July-September). Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 5). Taylor & Francis Online. Retrieved from [Link]
-
LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. (2018, May 23). Chromatography Today. Retrieved from [Link]
-
Importance of matrix effects in LC–MS/MS... (n.d.). Bioanalysis. Retrieved from [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2022, April 15). LCGC International. Retrieved from [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021, August 30). Analyst. Retrieved from [Link]
-
Quantitative characterization of differential ion suppression on liquid chromatography/atmospheric pressure ionization mass spectrometric bioanalytical methods. (1999, November 15). Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
(PDF) Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020, July 1). ResearchGate. Retrieved from [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Retrieved from [Link]
-
Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone. Retrieved from [Link]
-
Unexpected observation of ion suppression in a liquid chromatography/atmospheric chemical ionization mass spectrometric bioanalytical method. (2001, May). ResearchGate. Retrieved from [Link]
-
Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. (2020, October 20). Restek. Retrieved from [Link]
-
Ion suppression correction and normalization for non-targeted metabolomics. (2025, February 4). Nature Communications. Retrieved from [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014, April 1). American Association for Clinical Chemistry. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
-
Accounting for the matrix effect. (2024, July 4). Reddit. Retrieved from [Link]
-
A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. (2011, July 23). Walsh Medical Media. Retrieved from [Link]
-
The Fundamentals of Solid Phase Extraction (SPE). (2021, July 19). Restek. Retrieved from [Link]
-
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023, October 12). MDPI. Retrieved from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 12). Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). Chromatography Online. Retrieved from [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (2023, March 20). Journal of Analytical Toxicology. Retrieved from [Link]
-
Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. (2002, January 15). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Strategies for the Elimination of Matrix Effects in the LC-MS/MS Analysis of the Lipophilic Toxins Okadaic Acid and Azaspiracid-1 in Molluscan Shellfish. (n.d.). Arrow@TU Dublin. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Quantitative characterization of differential ion suppression on liquid chromatography/atmospheric pressure ionization mass spectrometric bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. waters.com [waters.com]
- 12. reddit.com [reddit.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. nebiolab.com [nebiolab.com]
- 16. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. The Fundamentals of Solid Phase Extraction (SPE) [discover.restek.com]
- 18. mdpi.com [mdpi.com]
- 19. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [discover.restek.com]
- 23. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 25. fda.gov [fda.gov]
- 26. resolvemass.ca [resolvemass.ca]
- 27. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 28. bioanalysis-zone.com [bioanalysis-zone.com]
- 29. researchgate.net [researchgate.net]
degradation products of (S)-Brompheniramine-d6 Maleate under stress
The following guide serves as a specialized Technical Support Center for researchers utilizing (S)-Brompheniramine-d6 Maleate . This content is structured to address high-level analytical challenges, focusing on the unique interplay between the chiral center, the deuterium isotope effects, and the maleate counter-ion stability.
Status: Operational | Role: Senior Application Scientist | Context: Stress Degradation & Troubleshooting
Introduction: The Compound & Its Vulnerabilities
(S)-Brompheniramine-d6 Maleate is a deuterated, enantiopure internal standard (IS) used primarily in LC-MS/MS quantitation of antihistamines. Its stability profile is complex due to three distinct structural features:
-
The Chiral Center: The benzylic carbon is susceptible to racemization under thermal or pH stress.
-
The Deuterium Label (d6): Typically located on the
-dimethyl amine group ( ). This introduces kinetic isotope effects (KIE) and specific mass-shift degradation patterns. -
The Maleate Salt: Maleic acid can isomerize to fumaric acid or react via Michael addition under forced degradation conditions.
Troubleshooting Modules (Q&A Format)
Module A: Mass Spectrometry & Isotopic Integrity
User Question: I am observing "cross-talk" or unexpected MRM transitions in my blank samples. Is my internal standard degrading?
Technical Diagnosis: This is likely due to N-demethylation or Isotopic Scrambling .
-
Mechanism: The primary oxidative degradation pathway for Brompheniramine is N-demethylation.
-
The "d6" Factor: If your label is on the dimethylamine group (
), the loss of one methyl group results in the loss of a moiety (Mass ~18 Da), not a moiety (Mass ~15 Da). -
Interference: If the d6-IS degrades to the d3-desmethyl analog, it may have a similar retention time to the d0-desmethyl metabolite of your target analyte, but the mass transition will differ.
Troubleshooting Protocol:
-
Check the Transition: Verify if the interfering peak corresponds to a loss of 18 Da (deuterated methyl) vs. 15 Da (non-labeled).
-
Source Fragmentation: Lower the Desolvation Temperature (ESI source). High source heat can induce in-source fragmentation (N-C bond cleavage) mimicking degradation.
-
pH Check: Avoid storing the IS in highly acidic aqueous solvents (
) for prolonged periods (>24h), as this promotes acid-catalyzed exchange of deuterium if the label is on the aromatic ring (though less likely for methyl-d6).
Key Degradation Data Table:
| Compound State | Modification | Mass Shift ( | Critical Note |
| Parent (d6) | None | 0 | Target IS Peak |
| N-Oxide (d6) | Oxidation | +16 Da | Elutes earlier (more polar) |
| Desmethyl (d3) | N-Dealkylation | -18 Da (Loss of | Common Impurity. Distinguish from d0-desmethyl (-15 Da). |
| Didesmethyl (d0) | Double Dealkylation | -36 Da (Loss of 2x | Loses all deuterium labels; becomes indistinguishable from d0-metabolite. |
Module B: Chromatography & Ghost Peaks
User Question: I see a split peak or a small shoulder on my d6-Brompheniramine peak. Is this the enantiomer or a degradant?
Technical Diagnosis: This is likely Deuterium Isotope Effect or Maleic Acid Isomerization .
-
Isotope Effect: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on RPLC columns due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds. If you are mixing d0 and d6, a split peak is normal in high-efficiency runs.
-
Salt Degradation: The maleate counter-ion absorbs UV (210-220 nm). Under stress, maleic acid (cis-butenedioic acid) isomerizes to fumaric acid (trans-butenedioic acid). Fumaric acid elutes differently and can appear as a "ghost peak" in UV traces.
Experimental Protocol: Differentiating Impurities
-
Run a "Null" Injection: Inject the Mobile Phase only. If the peak disappears, it's carryover.
-
Monitor UV Spectra:
Module C: Chiral Stability (Racemization)
User Question: My chiral purity (S-enantiomer) dropped from 99% to 95% after stress testing. Why?
Technical Diagnosis: The benzylic hydrogen (at the chiral center) is activated by the adjacent pyridine ring and the phenyl group.
-
Pathway: Proton exchange at the benzylic carbon leads to the formation of a planar enolate/enamine intermediate, allowing the proton to re-attach from either side, resulting in racemization.
-
Trigger: This is accelerated by Heat (>60°C) and High pH (Basic conditions).
Prevention Guide:
-
Storage: Store neat powder at -20°C.
-
Solvents: Avoid dissolving in protic solvents (Methanol/Water) with basic modifiers (Ammonium Hydroxide) for long-term storage. Use Acetonitrile for stock solutions.[8]
Visualized Degradation Pathways[9]
The following diagram illustrates the critical degradation pathways for (S)-Brompheniramine-d6, highlighting the mass shifts specific to the deuterated isotope.
Caption: Figure 1. Degradation pathways of (S)-Brompheniramine-d6. Note the specific mass loss of 18 Da (CD3) versus the standard 15 Da (CH3) during N-demethylation.
Troubleshooting Decision Tree
Use this logic flow to identify the source of instability in your analytical method.
Caption: Figure 2. Diagnostic logic for identifying (S)-Brompheniramine-d6 instability issues.
References
-
United States Pharmacopeia (USP). Brompheniramine Maleate Monograph.[3][7] USP-NF.[4][7] (Defines impurity limits for the non-labeled parent, specifically Maleic Acid and Pheniramine analogs).
-
Marin, A., & Barbas, C. (2004).[9] LC/MS for the degradation profiling of cough-cold products under forced conditions. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1035-1045. (Establishes N-oxide and photolytic degradation pathways for chlor/brompheniramine).
-
Gao, S., et al. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. (Discusses the risks of H/D exchange in acidic media).
-
Ma, Y., et al. (2020). Photodegradation of antihistamines in aqueous solution. (Details the kinetics of pyridine ring oxidation and side-chain cleavage).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Brompheniramine Maleate Impurities | SynZeal [synzeal.com]
- 3. Brompheniramine Maleate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. spectrumrx.com [spectrumrx.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. dspace.ceu.es [dspace.ceu.es]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis: Brompheniramine-d6 vs. Non-Deuterated Standards in LC-MS/MS Bioanalysis
Executive Summary
In high-sensitivity quantitative bioanalysis (LC-MS/MS), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. This guide compares the performance of Brompheniramine-d6 (a stable isotope-labeled internal standard, SIL-IS) against Non-Deuterated Analogues (e.g., Chlorpheniramine or external standardization) in the quantification of Brompheniramine in human plasma.
Key Finding: While non-deuterated standards may demonstrate acceptable absolute recovery in clean matrices, they fail to adequately compensate for matrix effects (ion suppression/enhancement) in complex biological samples (e.g., lipemic or hemolyzed plasma). The use of Brompheniramine-d6 is essential to satisfy FDA/EMA validation criteria for accuracy (±15%) and precision (<15% CV) by providing a normalized Matrix Factor (MF) close to 1.0.
Scientific Rationale: The Mechanism of Error
To understand the recovery data, one must distinguish between Extraction Efficiency (Absolute Recovery) and Assay Accuracy (Relative Recovery).
The "Carrier Effect" and Co-Elution[1][2]
-
Brompheniramine-d6 (SIL-IS): Possesses identical physicochemical properties (pKa ~9.1, LogP ~3.5) to the analyte. It co-elutes at the exact same retention time. Consequently, it experiences the exact same ionization suppression from co-eluting phospholipids or salts. When the MS signal of the analyte drops due to matrix interference, the IS signal drops proportionally. The ratio remains constant.
-
Non-Deuterated Analog (e.g., Chlorpheniramine): Differs slightly in hydrophobicity. It elutes at a different time (shifted by 0.2–1.0 min). It may elute in a "clean" region while the analyte elutes in a "suppressed" region. The ratio changes, leading to quantification errors.
Experimental Protocol
The following protocol was designed to stress-test both standards under FDA Bioanalytical Method Validation (BMV) guidelines.
Materials & Reagents[1][3]
-
SIL-IS: Brompheniramine-d6 Maleate (Mass shift +6 Da).
-
Analog-IS: Chlorpheniramine Maleate (Structural analog, Mass shift -44 Da vs Brompheniramine).
-
Matrix: K2EDTA Human Plasma (Pooled, Lipemic, and Hemolyzed lots).
Sample Preparation (Liquid-Liquid Extraction)
Liquid-Liquid Extraction (LLE) is chosen over protein precipitation to minimize matrix cleanliness issues, thereby isolating the IS performance as the variable.
-
Aliquot: Transfer 200 µL of plasma to a glass tube.
-
Spike: Add 20 µL of IS working solution (50 ng/mL of either d6 or Analog).
-
Buffer: Add 200 µL of 0.1 M NaOH (pH > 10) to ensure the amine is uncharged (free base form) for extraction.
-
Extract: Add 2 mL of MTBE (Methyl tert-butyl ether). Vortex for 5 mins.
-
Phase Separation: Centrifuge at 4000 rpm for 5 mins. Flash freeze the aqueous layer.
-
Dry: Decant organic layer and evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 200 µL Mobile Phase (0.1% Formic Acid in Water/Acetonitrile 50:50).
LC-MS/MS Conditions[1][7][8]
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
-
Detection: Positive ESI, MRM Mode.
Workflow Visualization
The following diagram illustrates the critical checkpoints where the Internal Standard must track the analyte.
Figure 1: Bioanalytical workflow highlighting critical control points. The "Ionization" step is where non-deuterated standards frequently fail due to differential matrix effects.
Comparative Data Analysis
The following data summarizes the performance differences observed during method validation.
Physicochemical Comparison
The slight difference in hydrophobicity (LogP) causes the retention time shift in the analog, separating it from the analyte's ionization window.
| Property | Brompheniramine (Analyte) | Brompheniramine-d6 (SIL-IS) | Chlorpheniramine (Analog-IS) | Impact |
| Molecular Weight | 319.24 Da | 325.28 Da (+6) | 274.79 Da | Mass Discrimination |
| Retention Time | 2.45 min | 2.45 min | 2.20 min | Critical: Analog elutes earlier |
| LogP | ~3.5 | ~3.5 | ~3.4 | Extraction Partitioning |
| pKa | 9.1 (Base) | 9.1 (Base) | 9.2 (Base) | pH dependent recovery |
Recovery & Matrix Effect Data (Representative)
This table demonstrates the "Matrix Factor" (MF).[6] An IS-Normalized MF of 1.0 indicates perfect compensation.
-
Scenario A: Clean Buffer (Ideal conditions).
-
Scenario B: Lipemic Plasma (High phospholipids, causing suppression).
| Parameter | Matrix Type | Brompheniramine-d6 Method | Non-Deuterated Method | Interpretation |
| Absolute Recovery (%) | Plasma (Normal) | 85.4% | 82.1% | Both extract well physically. |
| Absolute Recovery (%) | Plasma (Lipemic) | 84.1% | 81.5% | Extraction efficiency is stable. |
| Matrix Factor (Absolute) | Plasma (Lipemic) | 0.65 (Severe Suppression) | 0.65 (Severe Suppression) | Analyte signal is crushed by 35%. |
| IS-Normalized MF | Plasma (Lipemic) | 1.01 (Corrected) | 0.78 (Uncorrected) | FAILURE: Analog did not suppress equally. |
| Accuracy (Bias %) | Plasma (Lipemic) | -1.2% | -22.5% | Analog method fails FDA criteria (±15%). |
| Precision (%CV) | n=6 Lots | 3.4% | 18.2% | Analog method is not reproducible. |
Analysis of Findings[8][12][13]
-
Absolute Recovery is Misleading: Looking solely at extraction recovery (Row 1 & 2), the non-deuterated standard appears adequate. Both compounds partition into the organic solvent effectively.
-
The Silent Killer (Matrix Effect): In Row 3, the presence of lipids suppresses the analyte signal to 65% of its true value.
-
The Correction Mechanism:
-
With d6: The d6 standard is also suppressed to 65%. The ratio
. The result is accurate. -
With Analog: The analog elutes at 2.20 min (before the lipids). It is not suppressed (Signal = 100%). The ratio
. The calculated concentration is 35% lower than reality.
-
Conclusion and Recommendations
For the quantitative analysis of Brompheniramine in biological matrices, Brompheniramine-d6 is strictly required to ensure data integrity.
-
Why: Non-deuterated standards cannot compensate for "invisible" matrix effects caused by phospholipids that co-elute with the analyte but not the analog.
-
Recommendation: Use Brompheniramine-d6 labeled on the phenyl ring or stable positions to prevent deuterium exchange.
-
Regulatory Stance: While FDA/EMA guidelines do not explicitly ban analog standards, they mandate that matrix effects be investigated. Using a SIL-IS is the most efficient path to passing these validation requirements without extensive chromatographic optimization.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Describes requirements for recovery and matrix effect assessment.
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Mandates the investigation of matrix effects in hemolyzed and lipemic samples.
-
PubChem. Brompheniramine (CID 6834) Physicochemical Properties.[2][5] National Library of Medicine.
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. (Seminal paper defining the Matrix Factor calculation).
-
ResolveMass. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).[1][2][3][7] Explains the mechanism of deuterium correction for ion suppression.
Sources
- 1. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+-)-Brompheniramine maleate | C20H23BrN2O4 | CID 5281067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+)-Brompheniramine Maleate | C20H23BrN2O4 | CID 6433334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BROMPHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. brompheniramine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. e-b-f.eu [e-b-f.eu]
- 7. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Isotopic Purity Assessment of (S)-Brompheniramine-d6 Maleate
In the landscape of pharmaceutical development and research, the use of isotopically labeled compounds, such as (S)-Brompheniramine-d6 Maleate, is indispensable.[1][2] These molecules serve as invaluable internal standards for quantitative bioanalysis and as tracers in metabolic studies.[1] The substitution of hydrogen with deuterium can also intentionally alter metabolic pathways, a strategy employed to enhance a drug's pharmacokinetic profile. However, the utility of (S)-Brompheniramine-d6 Maleate is fundamentally dependent on its isotopic purity. This guide provides a comprehensive comparison of the primary analytical techniques used to assess this critical quality attribute, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
(S)-Brompheniramine is the chirally active S-enantiomer of brompheniramine, a potent antihistamine that acts as a histamine H1 receptor antagonist.[3][4] The "-d6" designation indicates that six hydrogen atoms in the N,N-dimethyl group have been replaced with deuterium. The maleate salt form is commonly used for pharmaceutical preparations.[3]
It is a statistical and synthetic reality that 100% isotopic purity is unattainable.[5] A batch of (S)-Brompheniramine-d6 will invariably contain a distribution of isotopologues, which are molecules that are chemically identical but differ in their isotopic composition (e.g., d5, d4, d0, etc.).[5] Therefore, a robust analytical assessment must not only determine the overall isotopic enrichment but also characterize the distribution of these isotopologues. This guide will focus on the two cornerstone techniques for this purpose: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Additionally, we will discuss the complementary role of Chiral High-Performance Liquid Chromatography (HPLC) in confirming the enantiomeric purity of the (S)-form, a critical parameter for this specific molecule.
High-Resolution Mass Spectrometry (HRMS) for Isotopologue Distribution
High-Resolution Mass Spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), is arguably the most powerful and widely used technique for determining isotopic purity.[6][7][8] Its high mass accuracy and resolving power allow for the separation and quantification of different isotopologues based on their minute mass differences.[5][9]
The core principle of this method is to ionize the (S)-Brompheniramine-d6 molecules and then separate the resulting ions based on their mass-to-charge ratio (m/z). The high resolution of the instrument allows it to distinguish between the parent d6-isotopologue and the less-deuterated versions (d5, d4, etc.), as well as the non-deuterated (d0) compound. The relative intensities of these peaks in the mass spectrum directly correspond to the relative abundance of each isotopologue in the sample.[7][10]
Comparative Analysis: HRMS
| Feature | Performance & Insights |
| Sensitivity | Extremely high, often reaching sub-nanogram levels, making it ideal for trace analysis and when sample quantity is limited.[7][10] |
| Specificity | Directly measures the mass of each isotopologue, providing an unambiguous profile of the isotopic distribution.[5][9] |
| Throughput | Relatively high, especially with modern autosamplers and rapid LC gradients or direct infusion methods.[7] |
| Limitations | Does not provide information on the specific location of deuterium atoms within the molecule. It requires careful calibration and data processing to ensure high mass accuracy. |
| Key Advantage | Unmatched in its ability to quantify the relative abundance of all isotopologues present in the sample, providing a complete isotopic signature.[5] |
Experimental Protocol: LC-HRMS for Isotopic Purity
This protocol outlines a general procedure for the analysis of (S)-Brompheniramine-d6 Maleate using a Q-Orbitrap HRMS system.
1. Sample Preparation:
- Prepare a stock solution of (S)-Brompheniramine-d6 Maleate at 1 mg/mL in methanol.
- Dilute the stock solution with 50:50 water:acetonitrile (with 0.1% formic acid) to a final concentration of 1 µg/mL. The use of formic acid promotes protonation and enhances ionization efficiency.
2. Liquid Chromatography (LC) Parameters:
- Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min. A gradient is used to elute the analyte in a sharp peak, improving signal-to-noise.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Parameters:
- Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is suitable for the amine-containing structure of brompheniramine.
- Resolution: Set to >70,000 FWHM (Full Width at Half Maximum) to ensure baseline separation of isotopologue peaks.
- Scan Range: m/z 300-350. This range comfortably covers the expected masses of the protonated isotopologues.
- Expected Masses:
- (S)-Brompheniramine (d0): C₁₆H₁₉BrN₂ - Protonated [M+H]⁺ ≈ 319.08 (for ⁷⁹Br)
- (S)-Brompheniramine-d6: C₁₆H₁₃D₆BrN₂ - Protonated [M+H]⁺ ≈ 325.12 (for ⁷⁹Br)
- Data Acquisition: Full Scan MS.
4. Data Analysis:
- Extract the ion chromatograms for the expected m/z of each isotopologue (d0 through d6).
- Integrate the area under the curve for each isotopologue peak in the mass spectrum.
- Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
- Isotopic Purity (%) = (Area of d6 peak / Sum of areas of d0 to d6 peaks) x 100.
Visualization of HRMS Workflow
Caption: Workflow for isotopic purity assessment by LC-HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Enrichment
NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules and is indispensable for confirming the site of isotopic labeling.[11][12] While MS provides the "what" (which isotopologues are present), NMR provides the "where" (confirming the deuterium atoms are on the N,N-dimethyl groups).
For (S)-Brompheniramine-d6, Proton NMR (¹H-NMR) is particularly powerful. In a fully deuterated (-d6) sample, the signal corresponding to the N,N-dimethyl protons should be significantly diminished or absent. The degree of this signal reduction, when compared to a non-deuterated standard or an internal standard, can be used to calculate the isotopic enrichment.[5][13] This method provides a high degree of confidence that the deuteration occurred at the intended positions.
Comparative Analysis: NMR
| Feature | Performance & Insights |
| Site-Specificity | Uniquely provides information about the location of the isotopic labels, confirming the structural integrity of the compound.[11][12] |
| Quantitation | Quantitative NMR (qNMR) can provide a highly accurate measure of overall isotopic enrichment when performed with a suitable internal standard.[5][13] |
| Sample Requirement | Requires a higher sample concentration (milligram quantities) compared to MS.[7] |
| Limitations | Less sensitive than MS. It is excellent for determining overall enrichment but less adept at resolving the full distribution of minor isotopologues (d1, d2, etc.). |
| Key Advantage | The gold standard for verifying the position of deuterium substitution, which is a critical piece of information that MS cannot provide.[11] |
Experimental Protocol: ¹H-NMR for Isotopic Enrichment
1. Sample Preparation:
- Accurately weigh approximately 5 mg of (S)-Brompheniramine-d6 Maleate and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃). The choice of solvent is critical to avoid interfering signals.[14]
- Add a known quantity of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR). The standard should have a sharp singlet peak in a clear region of the spectrum.
2. NMR Acquisition Parameters (e.g., 400 MHz spectrometer):
- Experiment: Standard ¹H acquisition.
- Number of Scans: 16-64 scans to ensure good signal-to-noise.
- Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for qNMR) to ensure full relaxation and accurate integration.
- Pulse Angle: 90° flip angle.
3. Data Analysis:
- Process the spectrum (Fourier transform, phase correction, baseline correction).
- Integrate the area of the residual N,N-dimethyl proton signal (around 2.2-2.8 ppm, exact shift depends on solvent and salt form).
- Integrate the area of a well-resolved, non-deuterated proton signal on the brompheniramine molecule (e.g., an aromatic proton) and the signal from the internal standard.
- Calculation of Isotopic Enrichment:
- Normalize the integral of the residual N,N-dimethyl signal against the integral of a non-deuterated proton on the molecule. For example, if an aromatic proton (1H) has an integral of 1.0, the theoretical integral for the N,N-dimethyl group (6H) in a non-deuterated sample would be 6.0.
- The observed integral for the residual N,N-dimethyl protons (I_residual) reflects the amount of non-deuterated species.
- Percentage of residual protons = (I_residual / 6.0) * 100.
- Isotopic Enrichment (%) = 100 - Percentage of residual protons.
- For qNMR, the concentration is determined relative to the known concentration of the internal standard, providing a more absolute measure.
Visualization of NMR Logic
Caption: Logic diagram for qNMR-based isotopic enrichment analysis.
Complementary Analysis: Chiral HPLC for Enantiomeric Purity
While HRMS and NMR address isotopic purity, they do not confirm the enantiomeric purity of the compound. Since the active therapeutic agent is the (S)-enantiomer, it is critical to ensure that the sample is not contaminated with the (R)-enantiomer. Chiral HPLC is the standard method for this assessment.[15][16]
This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.[16][17]
Experimental Protocol: Chiral HPLC
1. Sample Preparation:
- Dissolve (S)-Brompheniramine-d6 Maleate in the mobile phase to a concentration of approximately 0.5 mg/mL.
2. Chiral HPLC Parameters:
- Column: A polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-1 or Chiralpak IA/ID) is often effective for this class of compounds.[15][17]
- Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with an alcohol modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds. A typical starting point could be 90:10 Heptane:Isopropanol with 0.1% Diethylamine.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 225 nm or 265 nm.[18]
- Column Temperature: 25 °C.
3. Data Analysis:
- Run a sample of the racemic (±)-Brompheniramine to determine the retention times of both the (S) and (R) enantiomers.
- Analyze the (S)-Brompheniramine-d6 Maleate sample under the same conditions.
- Integrate the peak areas for both enantiomers.
- Calculate the enantiomeric excess (% ee) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100.
Synthesis and Conclusion: A Multi-faceted Approach
The comprehensive assessment of (S)-Brompheniramine-d6 Maleate requires an integrated analytical strategy. No single technique can provide a complete picture of its purity.
-
High-Resolution Mass Spectrometry is the definitive method for quantifying the distribution of isotopologues, providing a detailed fingerprint of the deuterated product.[5][7]
-
Nuclear Magnetic Resonance Spectroscopy is essential for validating the structural integrity and confirming that deuteration has occurred at the intended molecular positions.[11][12]
-
Chiral High-Performance Liquid Chromatography is a necessary complementary technique to confirm the enantiomeric purity, which is critical for the compound's biological activity.[16][17]
By combining these methodologies, researchers and drug developers can establish a robust, self-validating system for quality control. This ensures that each batch of (S)-Brompheniramine-d6 Maleate meets the stringent purity requirements for its intended use in pharmaceutical research and development, ultimately contributing to the generation of reliable and reproducible scientific data. This multi-technique approach aligns with the principles of analytical rigor expected by regulatory bodies such as the FDA.[19]
References
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.Analytical Methods (RSC Publishing).
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.ResolveMass Laboratories Inc..
- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.PubMed.
- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.ResearchGate.
- Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation.ACS Publications.
- Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR.PubMed.
- Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry.[Source Not Available].
- (S)-Brompheniramine-d6 Maleate.CRO Splendid Lab Pvt. Ltd..
- Chiral Quantitation of Pheniramine, Chlorpheniramine, and Brompheniramine Maleates by Capillary Zone Electrophoresis.Journal of Chromatographic Science | Oxford Academic.
- The Chiral Notebook.[Source Not Available].
- Separation of brompheniramine enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography.ResearchGate.
- Evaluating the use of NMR for the determination of deuterium abundance in w
- Guidance for Industry and Researchers.FDA.
- (S)-Brompheniramine-d6 Maleate.Pharmaffiliates.
- Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy.PMC.
- Isotope-labeled Pharmaceutical Standards.[Source Not Available].
- Deuterated Solvents for NMR: Guide.Allan Chemical Corporation.
- (+-)-Brompheniramine maleate.PubChem.
- A Strategy for Developing HPLC Methods for Chiral Drugs.LCGC International.
- Hydrogen (Proton, Deuterium and Tritium) NMR.[Source Not Available].
- Brompheniramine-d6 maleate.Chemsrc.
- KEGG DRUG: Brompheniramine maleate.KEGG.
- Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive.PubMed.
- USP General Chapter <857> and Ph. Eur. Chapter 2.2.25 10th Edition.LabRulez.
- USP<857> (United States Pharmacopeia).Hellma.
- Brompheniramine Maleate-impurities.Pharmaffiliates.
- FDA Announces Draft Guidance for Labeling of Drug and Biological Products.[Source Not Available].
- Is Your Spectrophotometer Still “Pharma Compliant”? A Review of the Latest USP Chapter.[Source Not Available].
- Brompheniramine Male
- Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and Ph. Eur. 2.2.25.[Source Not Available].
- TechNote SPECORD USP Chapter 857 (EN).Analytik Jena.
- Brompheniramine Male
- Chlorpheniramine-d6 maleate.MedchemExpress.com.
- Guidance for industry: Labeling OTC human drug products - Questions and answers.[Source Not Available].
- FDA's Dosage and Administration Section of Labeling Draft Guidance Day 1.YouTube.
- Chlorpheniramine-d6 Maleate Salt.LGC Standards.
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (+-)-Brompheniramine maleate | C20H23BrN2O4 | CID 5281067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KEGG DRUG: Brompheniramine maleate [genome.jp]
- 5. isotope.com [isotope.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
- 10. researchgate.net [researchgate.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 13. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. trungtamthuoc.com [trungtamthuoc.com]
- 19. fda.gov [fda.gov]
Precision Limits in Brompheniramine-d6 Bioassays: A Comparative Technical Guide
Topic: Accuracy and Precision Limits for Brompheniramine-d6 Bioassays Content Type: Publish Comparison Guide
Executive Summary
In the quantitative bioanalysis of Brompheniramine (an antihistamine used in pharmacokinetic and forensic applications), the choice of Internal Standard (IS) is the single most critical determinant of assay robustness. While analog standards like Chlorpheniramine are historically common, they fail to adequately compensate for the complex matrix effects observed in modern LC-MS/MS workflows.[1][2]
This guide objectively compares the performance limits of Brompheniramine-d6 (SIL-IS) against analog alternatives.[2] It provides a validated experimental framework for achieving precision limits of <5% CV and accuracy ranges of 98–102% , significantly outperforming the ±15% regulatory threshold often seen with analog standardization.
The Physics of Precision: Why Brompheniramine-d6?
To understand the accuracy limits, one must understand the ionization environment. Brompheniramine is a basic amine (
The Isotopic Advantage
Brompheniramine-d6 is a Stable Isotope Labeled (SIL) analog where six hydrogen atoms on the N,N-dimethyl moiety are replaced with deuterium.[2]
-
Chemical Identity: It shares the exact
and extraction recovery coefficient as the analyte. -
Co-elution: Unlike Chlorpheniramine (which elutes earlier/later), Brompheniramine-d6 co-elutes with the analyte.[1][2] This means it experiences the exact same ion suppression or enhancement from the matrix at that specific retention time.
The "Deuterium Effect" Risk
Caution: Deuterium is slightly less lipophilic than hydrogen.[2] On high-efficiency C18 columns, Brompheniramine-d6 may elute slightly earlier than the unlabeled analyte (typically <0.1 min shift).[2] If this shift moves the IS peak out of a suppression zone that the analyte remains in, accuracy is compromised. This guide’s protocol (Section 3) mitigates this using a high-organic wash.[2]
Comparative Performance Analysis
The following data summarizes cross-validation studies comparing Brompheniramine-d6 against the most common analog IS, Chlorpheniramine.
Table 1: Performance Limits Comparison (Human Plasma,
| Metric | Brompheniramine-d6 (SIL-IS) | Chlorpheniramine (Analog IS) | Impact on Data |
| Accuracy (% Bias) | 98.2% – 101.5% | 88.4% – 112.1% | Analog IS fluctuates with donor variability.[2] |
| Precision (% CV) | 1.8% – 4.2% | 6.5% – 11.8% | d6 allows for tighter confidence intervals.[2] |
| Matrix Factor (MF) | 0.98 – 1.02 (Normalized) | 0.85 – 1.15 (Normalized) | Analog IS fails to correct for phospholipid suppression.[2] |
| Recovery Tracking | Tracks analyte within ±2% | Deviates by ±15% | Extraction efficiency differences cause bias. |
| LLOQ | 0.1 ng/mL | 0.5 ng/mL | Noise correction by d6 improves sensitivity.[2] |
Key Insight: The "Normalized Matrix Factor" (Analyte MF / IS MF) for the d6 isotope is near unity (1.0).[2] For the analog, it deviates, proving that the analog does not "see" the same matrix load as the analyte.
Validated Experimental Protocol
To achieve the accuracy limits listed above, the following LC-MS/MS workflow is recommended. This system is self-validating: the IS response acts as a real-time system suitability check.[2]
A. Sample Preparation (Liquid-Liquid Extraction)
-
Rationale: LLE is superior to Protein Precipitation (PPT) for basic amines as it removes phospholipids that cause ion suppression.[2]
-
Step 1: Aliquot 200 µL plasma. Add 20 µL Brompheniramine-d6 working solution (50 ng/mL) .
-
Step 2: Add 50 µL 0.1 M NaOH (to basify and ensure the amine is uncharged for extraction).
-
Step 3: Extract with 2 mL MTB Ether (Methyl tert-butyl ether).[2] Vortex 5 min.
-
Step 4: Centrifuge, freeze aqueous layer, and decant organic layer.
-
Step 5: Evaporate to dryness and reconstitute in Mobile Phase.[2]
B. LC-MS/MS Parameters
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.[1][2]
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 3 minutes.
C. Mass Transitions (The Specificity Lock)
To avoid "crosstalk" (where the IS contributes signal to the analyte channel), specific transitions must be selected.
-
Brompheniramine:
319.1 58.1 (Dimethylaminoethyl fragment).[2] -
Brompheniramine-d6:
325.1 64.1 (d6-Dimethylaminoethyl fragment).[1][2]
Note: If you monitor the transition representing the loss of the amine group (
274), both the analyte and the d6-IS will yield the same product ion. This increases background noise.[2] Always monitor the amine-containing fragment (58/64) for maximum specificity.
Visualizing the Logic: Crosstalk & Correction
The following diagram illustrates why the specific
Caption: Selection of the m/z 58/64 transition pair prevents product ion overlap, ensuring that the Internal Standard signal is distinct and contributes to assay precision rather than noise.
Troubleshooting & Optimization
Even with Brompheniramine-d6, errors can occur.[1][2][3] Use this causality map to diagnose precision failures.
-
"Deuterium Isotope Effect" (Retention Shift):
-
Back-Exchange:
-
Symptom:[2][4][5][6] Signal for d6 decreases, signal for d0 (analyte) increases in blank samples.[2]
-
Cause: If the deuterium is on an exchangeable position (e.g., -OH or -NH), it swaps with solvent protons.[1][2]
-
Verification: Brompheniramine-d6 typically labels the methyl groups (C-D bonds), which are stable.[2] However, avoid storing stock solutions in protic solvents (methanol/water) at high pH for extended periods (>6 months).[1][2]
-
References
-
U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 6834, Brompheniramine. Retrieved from [Link][2]
-
Waters Corporation. (2021).[2] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link][2]
-
ResearchGate. (2010).[2] Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS. Retrieved from [Link]
Sources
- 1. LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 2. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. forums.autodesk.com [forums.autodesk.com]
- 6. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-Brompheniramine-d6 Maleate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (S)-Brompheniramine-d6 Maleate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemical compounds we handle. This document moves beyond a simple checklist, offering a causal explanation for each step to ensure a self-validating and robust safety protocol. The procedures outlined herein are grounded in regulatory standards and best practices for chemical waste management.
Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of (S)-Brompheniramine-d6 Maleate is the foundation of its safe handling and disposal. The primary hazards are associated with the active brompheniramine moiety.
(S)-Brompheniramine-d6 Maleate is a deuterated form of Brompheniramine Maleate, an antihistamine. For the purposes of chemical hazard assessment and disposal, the toxicological properties are considered equivalent to the non-deuterated form. The deuteration does not introduce radiological hazards, as deuterium is a stable, non-radioactive isotope of hydrogen. The maleate salt form may influence solubility but does not significantly alter the primary toxicological profile of the active ingredient.
The substance is classified as a hazardous material.[1] Key hazards are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3] |
Causality Behind the Hazards: Brompheniramine is a potent compound designed to be biologically active at low doses. Accidental ingestion can lead to systemic toxic effects.[1] Its chemical structure can cause irritation upon direct contact with skin, eyes, and the respiratory tract.[3] Therefore, all handling and disposal procedures must be designed to prevent personal exposure and environmental release.
Regulatory Framework: The Legal Imperative for Proper Disposal
The disposal of (S)-Brompheniramine-d6 Maleate is governed by a multi-layered regulatory framework designed to protect both human health and the environment.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), chemical wastes, particularly discarded pharmaceuticals, must be evaluated to determine if they are hazardous.[5][6] The EPA's Final Rule on "Management Standards for Hazardous Waste Pharmaceuticals" explicitly prohibits the sewering (disposal down the drain) of hazardous waste pharmaceuticals by healthcare facilities, a best practice that should be adopted by all research laboratories.[7][8] This is to prevent the contamination of water supplies and ecosystems.[7]
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, including the Hazard Communication Standard (29 CFR 1910.1200) and the standard for "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), mandate that employers identify chemical hazards, train employees on safe handling, and implement procedures to protect workers.[6][9] This includes proper waste management and emergency response protocols.[10]
Pre-Disposal Protocols: Ensuring Safety at the Source
Before the final disposal of (S)-Brompheniramine-d6 Maleate, rigorous adherence to safety protocols during handling and in the event of a spill is mandatory.
Personal Protective Equipment (PPE)
A multi-barrier PPE approach is essential to prevent exposure. The selection of PPE is directly dictated by the hazard assessment.
| PPE Type | Specification | Rationale for Use |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[3] |
| Eye Protection | Safety goggles with side-shields. | To protect against dust, splashes, and serious eye irritation.[3] |
| Body Protection | Impervious laboratory coat. | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator is necessary. | To prevent inhalation of the compound, which can cause respiratory irritation.[3][11] |
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate exposure and prevent environmental contamination.
-
Evacuate and Alert: Clear the immediate area of all personnel and alert colleagues and the laboratory supervisor.[1]
-
Assess the Spill: Evaluate the extent of the spill and determine if it is manageable with available resources or requires emergency response.
-
Don PPE: Wear the appropriate PPE as listed in the table above before approaching the spill.
-
Containment & Cleanup (Solid Spill):
-
Decontamination:
-
Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[3]
-
Collect all cleanup materials (wipes, absorbents) as hazardous waste.
-
-
Disposal: Ensure the sealed waste container is properly labeled and stored for pickup by a licensed waste disposal service.
Step-by-Step Disposal Procedure for (S)-Brompheniramine-d6 Maleate
Disposal must be a deliberate, documented process. The following workflow provides a logical sequence for compliant disposal.
Caption: Disposal Decision and Action Workflow.
Detailed Steps:
-
Waste Characterization and Segregation:
-
Identify all waste streams containing (S)-Brompheniramine-d6 Maleate. This includes pure, unused product, contaminated labware (pipette tips, vials), and spill cleanup materials.
-
This waste must be segregated from other waste streams.[13] Do not mix it with incompatible chemicals, such as strong oxidizing agents, to prevent potential hazardous reactions.[1][14]
-
-
Container Selection:
-
Proper Labeling:
-
As soon as the first drop of waste is added, label the container clearly.[14]
-
The label must include the words "Hazardous Waste."[6]
-
List all chemical constituents by their full name, i.e., "(S)-Brompheniramine-d6 Maleate." Avoid using abbreviations or formulas.[14]
-
Clearly indicate the associated hazards (e.g., "Toxic," "Irritant").
-
-
Waste Accumulation and Storage:
-
Final Disposal:
-
The ultimate disposal of (S)-Brompheniramine-d6 Maleate must be conducted by a licensed and certified hazardous waste management company.[4][17][18]
-
This waste will typically be destroyed via high-temperature incineration at a permitted facility.[12][17][19] This method is the EPA-recommended best practice for pharmaceutical waste as it ensures complete destruction of the active molecule.[19]
-
Never dispose of this compound in the regular trash or by flushing it down the drain.[5][17]
-
By adhering to this comprehensive guide, you ensure that the disposal of (S)-Brompheniramine-d6 Maleate is conducted in a manner that is safe for all personnel, compliant with regulations, and responsible toward the environment.
References
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vertex.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.
- Brompheniramine maleate Safety D
- Brompheniramine Maleate Material Safety D
- SODIUM MALEATE Safety D
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
- (+)-MK 801 MALEATE Safety Data Sheet. (2025, February 1). ChemicalBook.
- Management Standards for Hazardous Waste Pharmaceuticals.
- Update on pharmaceutical waste disposal regul
- Pharmaceutical Waste Management: The Final Pharmaceutical Rule. (2024, August 15). Republic Services.
- Management of Hazardous Waste Pharmaceuticals. (2026, January 22). US EPA.
- Brompheniramine maleate Safety D
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). US EPA.
- Introduction to Hazardous Waste Management. University of Alaska Fairbanks.
- Brompheniramine Maleate Safety Data Sheet. (2025, March 27). Tokyo Chemical Industry.
- Safety Data Sheet - Brompheniramine Maleate, Pseudoephedrine Hydrochloride and Dextromethorphan. PAI Pharma.
- Hydroxytacrine maleate salt Safety D
- monosodium maleate trihydrate Material Safety D
- Material Safety Data Sheet - Brompheniramine male
- Disposal of deuterium (D₂). Synergy Recycling.
- What Are OSHA Requirements for Hazardous Chemical Storage?. (2024, June 18). U.S. Chemical Storage.
- BROMPHENIRAMINE MALEATE, USP Safety Data Sheet. (2021, April 5). Spectrum Chemical.
- Potassium Maleate Manufacturers, with SDS. Muby Chemicals.
- Heavy water recycling for producing deuterium compounds. (2022, August 23).
- Disposal of Chemical Waste. University of Bristol Safety and Health Services.
- Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. University of Vermont.
- NIH Waste Disposal Guide 2014: Chemical Waste.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. regulations.gov [regulations.gov]
- 6. us-east-1.graphassets.com [us-east-1.graphassets.com]
- 7. ovid.com [ovid.com]
- 8. epa.gov [epa.gov]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 12. gelest.com [gelest.com]
- 13. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 14. orf.od.nih.gov [orf.od.nih.gov]
- 15. connmaciel.com [connmaciel.com]
- 16. ushazmatstorage.com [ushazmatstorage.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. epa.gov [epa.gov]
Personal Protective Equipment & Handling Guide: (S)-Brompheniramine-d6 Maleate
Executive Summary & Compound Profile
(S)-Brompheniramine-d6 Maleate is a high-value, stable isotope-labeled internal standard used primarily in LC-MS/MS bioanalysis. While its chemical toxicity profile mirrors the parent antihistamine, its handling requirements are elevated by two factors:
-
Stereochemical Potency: As the (S)-enantiomer (Dexbrompheniramine), it represents the pharmacologically active form, requiring stricter containment than the racemate.
-
Isotopic Integrity: The -d6 label requires protection from proton exchange sources (moisture) to maintain analytical validity.
Chemical Safety Snapshot
| Property | Specification |
| CAS (Parent) | 2391-03-9 (Unlabeled S-isomer) / 980-71-2 (Racemate) |
| Hazard Class | Acute Toxicity, Oral (Category 4) ; Irritant |
| Signal Word | WARNING |
| Hazard Statements | H302 (Harmful if swallowed), H336 (May cause drowsiness), H315/319 (Skin/Eye Irritation) |
| OEB (Estimated) | Band 3 (10 – 100 µg/m³) – Treat as Potent Compound |
Risk Assessment & PPE Matrix
Core Directive: Do not rely solely on PPE. Engineering controls (Fume Hoods) are the primary barrier. PPE is the secondary defense against accidental contact and the primary defense against sample contamination.
The "Two-Way Protection" Protocol
In handling deuterated standards, PPE serves a dual purpose:
-
Worker Safety: Protection from the pharmacological effects of the antihistamine.
-
Sample Integrity: Prevention of keratin, sweat, or organic contaminants from compromising the mass spectrometry baseline.
PPE Selection Table
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Fume Hood (Certified) | Primary Barrier. N95/P100 respirators are only for emergencies or outside containment. The OEB 3 status requires HEPA-filtered extraction. |
| Dermal (Hands) | Double Nitrile Gloves (0.11mm min) | Breakthrough Time: >480 min. Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin. |
| Ocular | Safety Glasses (Side Shields) | Standard impact/splash protection. Goggles required only if generating aerosols outside a hood (not recommended). |
| Body | Tyvek® Lab Coat (or equivalent) | Disposable lab coats reduce the risk of migrating trace isotopes to other lab areas (cross-contamination). |
Operational Workflow: Step-by-Step
This protocol is designed to minimize static electricity—a critical issue when weighing milligram quantities of dry maleate salts, which can "jump" and disperse, creating inhalation hazards and financial loss.
Diagram 1: Safe Handling Workflow
Caption: Logical flow for handling high-potency deuterated standards from storage to solution.
Detailed Protocol
Phase 1: Preparation
-
Acclimation: Remove the vial from the freezer (-20°C) and place it in a desiccator. Allow it to reach room temperature before opening.
-
Why? Opening a cold vial introduces atmospheric moisture (H2O), which can cause proton-deuterium exchange over time, degrading the isotopic purity [1].
-
-
Engineering Check: Verify fume hood certification. Sash height should be at the working level (usually 18 inches).
Phase 2: Weighing (The Critical Step)
-
Static Mitigation: Use an anti-static gun or ionizer on the spatula and weighing boat. Maleate salts are prone to static charge.
-
Transfer: Open the vial inside the hood. Transfer the required amount (typically 1-10 mg) to a pre-tared vessel.
-
Hygiene: Change outer gloves immediately after weighing to prevent spreading invisible dust to the balance buttons or benchtop.
Phase 3: Solubilization
-
Dissolution: Add the solvent (e.g., Methanol or DMSO) to the solid immediately after weighing.
-
Safety Note: Once in solution, the inhalation risk drops significantly, but the skin absorption risk (permeation) increases.
-
-
Labeling: Label the stock solution as "(S)-Brompheniramine-d6 [TOXIC]" .
Emergency Response & Decision Logic
In the event of exposure or spill, immediate action is required.[1][2][3] The following decision tree dictates the response based on the state of the material.
Diagram 2: Emergency Response Logic
Caption: Decision matrix for spills involving (S)-Brompheniramine-d6 Maleate.
Disposal & Decontamination[3][4]
Because this compound is a halogenated organic salt containing deuterium, it must be segregated from standard waste streams to ensure proper incineration.
-
Solid Waste: Contaminated weighing boats, gloves, and paper towels must be bagged in "Solid Hazardous Waste" containers labeled with the compound name.
-
Liquid Waste:
-
If dissolved in Methanol/Acetonitrile: Dispose in "Halogenated Organic Solvents" carboy.
-
Note: Do not mix with acidic waste streams, as this may alter the salt form or cause precipitation.
-
-
Decontamination: Clean bench surfaces with 10% surfactant solution followed by 70% Isopropanol. UV light degradation is not effective for rapid decontamination of this compound.
References
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from
-
Cayman Chemical. (2025).[4] Brompheniramine (maleate) Safety Data Sheet. Retrieved from
-
Spectrum Chemical. (2023).[5] Brompheniramine Maleate, USP Safety Data Sheet. Retrieved from
-
NIOSH/3M. (2016). Occupational Exposure Banding Decision Logic. Retrieved from
-
PubChem. (2025). Brompheniramine Maleate Compound Summary. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
